molecular formula C13H9FO2 B1313511 4-(3-Fluorophenoxy)benzaldehyde CAS No. 939758-29-9

4-(3-Fluorophenoxy)benzaldehyde

Cat. No.: B1313511
CAS No.: 939758-29-9
M. Wt: 216.21 g/mol
InChI Key: DYXVUAHOEWOSTF-UHFFFAOYSA-N
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Description

4-(3-Fluorophenoxy)benzaldehyde (CAS 939758-29-9) is an aromatic aldehyde of high interest in organic synthesis and materials research. This compound features a benzaldehyde core substituted with a 3-fluorophenoxy group, presenting researchers with multiple reactive sites for chemical modification. The molecular formula is C13H9FO2, and it has a molecular weight of 216.21 g/mol . The aldehyde group is highly reactive and readily undergoes condensation, oxidation, and reduction reactions, making it a versatile building block for synthesizing more complex structures. The presence of the fluorine atom and ether linkage contributes to the molecule's unique electronic properties and lipophilicity, which can be crucial for tuning the characteristics of final products. This compound is recommended for research and development applications only. It is not intended for diagnostic or therapeutic uses, nor for personal application. Researchers should consult the safety data sheet (SDS) prior to handling and store the product sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-fluorophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9FO2/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXVUAHOEWOSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445050
Record name 4-(3-fluorophenoxy)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939758-29-9
Record name 4-(3-fluorophenoxy)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-fluorophenoxy)benzaldehyde
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Foundational & Exploratory

4-(3-Fluorophenoxy)benzaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(3-Fluorophenoxy)benzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a fluorinated diaryl ether derivative that serves as a highly valuable and versatile intermediate in synthetic chemistry. Its molecular architecture, which features a reactive aldehyde, a stable ether linkage, and a strategically placed fluorine atom, makes it a compelling building block for the development of complex molecules in the pharmaceutical and materials science sectors. The aldehyde group provides a reactive handle for a multitude of chemical transformations, while the fluorine atom can enhance crucial properties such as metabolic stability and receptor binding affinity in bioactive compounds. This technical guide offers a comprehensive examination of the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis and characterization, and explores its significant potential as a scaffold in drug discovery and development.

Introduction to this compound

In the landscape of medicinal chemistry, diaryl ether motifs are prevalent structures found in numerous biologically active compounds. The strategic introduction of a fluorine atom into such scaffolds is a widely employed tactic to modulate the electronic and lipophilic properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. This compound, with its precise isomeric arrangement, embodies these key structural features.

It is critical to distinguish this compound, CAS No. 939758-29-9 , from its common isomer, 4-fluoro-3-phenoxybenzaldehyde (CAS No. 68359-57-9). In the specified topic molecule, the phenoxy group is at the 4-position of the benzaldehyde ring, and the fluorine is at the 3-position of that phenoxy ring. This structural nuance is vital for synthetic planning and for understanding its interaction with biological targets. This guide focuses exclusively on the this compound isomer.

Physicochemical and Spectroscopic Properties

The fundamental properties of a compound are paramount for its application in synthesis. The data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₃H₉FO₂[][2]
Molecular Weight 216.21 g/mol [][3]
Monoisotopic Mass 216.05865 Da[2][3]
CAS Number 939758-29-9[]
Appearance White to pale yellow crystalline powder[4]
Solubility Soluble in ethanol, acetone, DMSO; insoluble in water[4]
Predicted XlogP 3.5[2]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 3[3]
Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (δ ≈ 9.8-10.0 ppm) and a complex series of multiplets in the aromatic region (δ ≈ 7.0-8.0 ppm) corresponding to the nine aromatic protons on the two rings.

  • ¹³C NMR: The carbon spectrum will feature a characteristic downfield signal for the aldehyde carbonyl carbon (δ ≈ 190 ppm) and multiple signals in the aromatic region, with the carbon atoms bonded to fluorine and oxygen showing distinct chemical shifts.

  • ¹⁹F NMR: A singlet is expected for the single fluorine atom, providing clear evidence of its presence.

  • FTIR: The infrared spectrum will exhibit a strong carbonyl (C=O) stretching band around 1700 cm⁻¹, C-O-C ether stretching bands around 1200-1250 cm⁻¹, and C-F stretching vibrations.

  • Mass Spectrometry: The predicted monoisotopic mass is 216.05865 Da.[2][3] High-resolution mass spectrometry should confirm this exact mass. The predicted m/z for the [M+H]⁺ adduct is 217.06593.[2]

Synthesis and Purification

The most logical and industrially scalable approach to synthesizing this compound is through a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation.

Retrosynthetic Analysis

The key disconnection is at the diaryl ether bond. This leads to two primary precursors: 4-hydroxybenzaldehyde and an activated 3-fluorophenyl derivative, such as 1-bromo-3-fluorobenzene or 1-iodo-3-fluorobenzene. This approach is advantageous as it utilizes commercially available and relatively inexpensive starting materials.

G cluster_0 Precursors cpd This compound disconnection C-O Ether Bond (Ullmann Condensation) cpd->disconnection p1 4-Hydroxybenzaldehyde disconnection->p1 Nucleophile p2 1-Bromo-3-fluorobenzene disconnection->p2 Electrophile

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Ullmann Condensation

This protocol is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • 1-Bromo-3-fluorobenzene (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

Procedure:

  • Reactor Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxybenzaldehyde, anhydrous potassium carbonate, and copper(I) iodide.

    • Causality: Anhydrous conditions and an inert nitrogen atmosphere are crucial to prevent side reactions and deactivation of the copper catalyst. K₂CO₃ acts as the base to deprotonate the phenol, forming the active nucleophile.

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask to dissolve the solids. Then, add 1-bromo-3-fluorobenzene via syringe.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the ions involved in the reaction, accelerating the rate of this SNAr-type condensation.

  • Reaction: Heat the mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the 4-hydroxybenzaldehyde spot is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Causality: This step quenches the reaction and partitions the organic product into the ethyl acetate layer, while inorganic salts remain in the aqueous layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated brine solution.

    • Causality: Washing with brine helps to remove residual water from the organic layer and break up any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification Workflow

The crude product obtained is typically a brown oil or solid which requires purification.

Protocol: Flash Column Chromatography

  • Adsorbent: Slurry pack a glass column with silica gel in hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Once dry, load this solid onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and analyze by TLC.

    • Causality: The polarity gradient allows for the separation of the non-polar starting materials and byproducts from the more polar desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified solid.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reagents Mix Reagents (4-HBA, 1-Br-3-FB, K2CO3, CuI) reflux Reflux in DMF (120-130°C, 12-24h) reagents->reflux quench Quench with Water reflux->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry (MgSO4) & Concentrate wash->dry chromatography Silica Gel Chromatography dry->chromatography isolate Isolate Pure Product chromatography->isolate G start This compound reductive_amination Reductive Amination (R₂NH, [H]) start->reductive_amination condensation Condensation (e.g., Hydrazines) start->condensation wittig Wittig Reaction (Phosphonium Ylide) start->wittig oxidation Oxidation ([O]) start->oxidation product_amine Substituted Amines (Kinase Inhibitors) reductive_amination->product_amine product_heterocycle Heterocycles (Antimicrobials) condensation->product_heterocycle product_alkene Stilbenes / Alkenes wittig->product_alkene product_acid Carboxylic Acids oxidation->product_acid

Sources

Introduction: The Strategic Importance of 4-(3-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-(3-Fluorophenoxy)benzaldehyde

This compound is a sophisticated chemical intermediate, recognized for its critical role in the development of high-value molecules within the pharmaceutical and agrochemical sectors. Its diaryl ether structure, combined with the reactive aldehyde functionality and the strategic placement of a fluorine atom, makes it a versatile building block. The fluorine substituent, in particular, is often introduced to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its overall efficacy and pharmacokinetic profile. This guide provides an in-depth exploration of the primary synthetic routes to this key intermediate, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of the methodologies for researchers, scientists, and drug development professionals.

Core Synthesis Strategy: The Ullmann Condensation for C-O Bond Formation

The most established and industrially relevant approach to constructing the diaryl ether linkage in this compound is the Ullmann condensation. This copper-catalyzed cross-coupling reaction is a cornerstone of diaryl ether synthesis, valued for its reliability and adaptability.[1][2] The reaction fundamentally involves the coupling of an aryl halide with a phenol, typically in the presence of a copper catalyst and a base at elevated temperatures.[1]

Mechanistic Rationale

The Ullmann reaction proceeds through a copper-catalyzed cycle. While the precise mechanism can vary depending on the specific reactants and conditions, a generally accepted pathway involves:

  • Formation of a Copper Phenoxide: The base deprotonates the phenol, which then coordinates with the Cu(I) catalyst.

  • Oxidative Addition: The aryl halide adds to the copper center, forming a Cu(III) intermediate.

  • Reductive Elimination: The desired diaryl ether is formed, regenerating the Cu(I) catalyst.

The choice of a high-boiling, polar aprotic solvent (e.g., DMF, NMP, DMSO) is critical. These solvents effectively dissolve the reactants and help to stabilize the charged intermediates in the catalytic cycle, facilitating the reaction which often requires high temperatures to proceed efficiently.[1][3]

Synthetic Variation 1: Direct Coupling of 3-Fluorophenol and an Activated 4-Halobenzaldehyde

This is the most direct approach, where 3-fluorophenol is coupled with an activated aryl halide like 4-fluorobenzaldehyde or 4-chlorobenzaldehyde. The electron-withdrawing nature of the aldehyde group on the benzaldehyde ring activates the halide for nucleophilic aromatic substitution, making this reaction feasible.

G cluster_reactants Reactants & Conditions A 3-Fluorophenol G This compound A->G Ullmann Condensation B 4-Halobenzaldehyde (X = F, Cl, Br) B->G Ullmann Condensation C Base (K2CO3, KOH) C->G Ullmann Condensation D Copper Catalyst (Cu, Cu2O, CuI) D->G Ullmann Condensation E Polar Aprotic Solvent (DMF, DMSO) E->G Ullmann Condensation F Heat (100-200°C) F->G Ullmann Condensation G Start 3-Bromo-4-fluorobenzaldehyde Step1 Acetalization (e.g., Ethylene Glycol, Acid Catalyst) Start->Step1 Step 1 Intermediate 3-Bromo-4-fluorobenzaldehyde Ethylene Acetal Step1->Intermediate Step2 Ullmann Coupling (Potassium Phenolate, Cu Catalyst) Intermediate->Step2 Step 2 ProtectedProduct 4-Fluoro-3-phenoxybenzaldehyde Ethylene Acetal Step2->ProtectedProduct Step3 Hydrolysis (Aqueous Acid, e.g., HCl) ProtectedProduct->Step3 Step 3 FinalProduct This compound Step3->FinalProduct G cluster_reactants Reactants & Conditions A 4-Formylphenylboronic Acid G This compound A->G Suzuki-Miyaura Coupling B 1-Bromo-3-fluorobenzene B->G Suzuki-Miyaura Coupling C Base (e.g., K2CO3, Cs2CO3) C->G Suzuki-Miyaura Coupling D Palladium Catalyst (e.g., Pd(PPh3)4) D->G Suzuki-Miyaura Coupling E Solvent (e.g., Toluene/Water) E->G Suzuki-Miyaura Coupling F Heat F->G Suzuki-Miyaura Coupling

Sources

Technical Guide: Structural Elucidation of 4-(3-Fluorophenoxy)benzaldehyde via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

4-(3-Fluorophenoxy)benzaldehyde represents a privileged scaffold in medicinal chemistry, frequently utilized as a fragment in the design of kinase inhibitors (e.g., c-Met, VEGFR) and non-steroidal anti-inflammatory drugs (NSAIDs).[1] The diaryl ether linkage provides conformational flexibility, while the meta-fluorine substitution modulates metabolic stability and lipophilicity (


).

This guide provides a rigorous analysis of the


H NMR spectral signature of this molecule. Unlike simple aromatics, this compound presents a complex superposition of an AA'BB' system  (benzaldehyde moiety) and a spin-active fluorine-coupled system  (fluorophenyl moiety), requiring advanced interpretation techniques.

Experimental Protocol: Sample Preparation & Acquisition

To ensure spectral fidelity and reproducibility, the following protocol is recommended. This minimizes solvent effects that can obscure fine hyperfine splitting caused by


F-

H coupling.[1]
Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Solvent Chloroform-

(

)
Standard for non-polar aromatics; minimizes viscosity broadening compared to DMSO-

.[1]
Concentration 10–15 mg in 0.6 mLOptimal S/N ratio for

C satellites without intermolecular stacking effects.[1]
Reference TMS (0.00 ppm)Essential for precise chemical shift calibration.[1]
Pulse Sequence zg30 (Bruker) / s2pul (Varian)30° pulse angle ensures rapid relaxation for integration accuracy.[1]
Transients 16–64 scansSufficient to resolve low-intensity

C satellites for purity assessment.[1]
Acquisition Time > 3.0 secondsCritical to resolve small

couplings (~1–2 Hz).

Spectral Analysis: The "Fingerprint" Breakdown

The spectrum is divided into three distinct zones.[2] The integration ratio must be strictly 1:2:2:1:1:1:1 (Total 9H).

Zone A: The Aldehyde (9.8 – 10.0 ppm)
  • Signal: Singlet (

    
    ).[3][4]
    
  • Shift:

    
     9.92 ppm (typical in 
    
    
    
    ).
  • Diagnostic Value: This peak confirms the oxidation state of the carbonyl. A shift < 9.5 ppm suggests contamination with the alcohol (reduction product), while a broad singlet > 10.5 ppm suggests the carboxylic acid (oxidation byproduct).

Zone B: The Benzaldehyde Ring (Ring A)

This ring exhibits a classic AA'BB' splitting pattern, characteristic of para-disubstituted benzenes with disparate electronic environments (electron-withdrawing carbonyl vs. electron-donating oxygen).[1]

  • Protons Ortho to Carbonyl (H-2', H-6'):

    • Shift:

      
       7.85 ppm.
      
    • Multiplicity: Pseudo-doublet (

      
      ).
      
    • Coupling:

      
       Hz (Ortho coupling to H-3'/H-5').
      
    • Electronic Effect: Deshielded by the magnetic anisotropy of the C=O bond.

  • Protons Ortho to Ether Oxygen (H-3', H-5'):

    • Shift:

      
       7.08 ppm.
      
    • Multiplicity: Pseudo-doublet (

      
      ).
      
    • Coupling:

      
       Hz.[5]
      
    • Electronic Effect: Shielded by the mesomeric (+M) donation of the ether oxygen.

Zone C: The 3-Fluorophenyl Ring (Ring B)[1]

This is the most complex region due to Heteronuclear Spin-Spin Coupling with


F (Spin 1/2, 100% abundance). The fluorine atom splits every proton signal on this ring.
  • H-5 (Meta to F, Meta to O):

    • Shift:

      
       ~7.30 ppm.
      
    • Pattern: Triplet of doublets (

      
      ) or Multiplet.
      
    • Coupling: Large

      
       (~8 Hz) and distinct 
      
      
      
      (~6-8 Hz).[1]
  • H-2, H-4, H-6 (The "Upfield Cluster"):

    • Shift:

      
       6.70 – 6.90 ppm.[1]
      
    • Complexity: Overlapping multiplets.

    • H-2 (Ortho to F, Ortho to O): Appears as a doublet of triplets (

      
      ).[4] High coupling to F (
      
      
      
      Hz).
    • H-4 (Ortho to F, Para to O): Distinct doublet of doublets (

      
      ) or multiplet.
      
    • H-6 (Para to F, Ortho to O): Broadened doublet or multiplet due to smaller

      
       coupling.
      

Visualization: Assignment Logic & Workflow

The following diagram illustrates the logical flow for assigning the spectrum, moving from the most distinct signals (Aldehyde) to the complex coupled regions.

NMR_Assignment Start Raw 1H NMR Spectrum ZoneA Zone A: > 9.5 ppm (Singlet) Start->ZoneA ZoneB Zone B: 7.0 - 7.9 ppm (AA'BB' System) Start->ZoneB ZoneC Zone C: 6.7 - 7.4 ppm (Multiplets + 19F Coupling) Start->ZoneC Aldehyde Aldehyde Proton (CHO) Confirm Oxidation State ZoneA->Aldehyde Deshielded ~7.85 ppm (d) Ortho to C=O ZoneB->Deshielded Electron Withdraw Shielded ~7.08 ppm (d) Ortho to Ether O ZoneB->Shielded Electron Donate H5 H-5 (~7.3 ppm) Meta to F/O (Triplet-like) ZoneC->H5 Cluster H-2, H-4, H-6 (~6.8 ppm) Ortho/Para to F (Complex Splitting) ZoneC->Cluster Validation Validation Step: Check 19F NMR (~ -111 ppm) Cluster->Validation Ambiguous?

Caption: Logical workflow for structural assignment. Zone C requires careful analysis of J-coupling constants due to Fluorine influence.

Advanced Verification: F and 2D NMR

For definitive characterization in a drug development context, 1D


H NMR is often insufficient for full assignment of the fluorophenyl ring.
F NMR (Non-decoupled)
  • Expected Shift:

    
     -111.0 to -113.0 ppm (relative to 
    
    
    
    ).
  • Pattern: Multiplet (specifically a quartet of doublets or similar complex pattern) reflecting the reciprocal coupling to H-2, H-4, H-5, and H-6.

  • Utility: If multiple fluorine peaks appear, it indicates regioisomeric impurities (e.g., 2-fluoro or 4-fluoro isomers from the starting material).

H- H COSY (Correlation Spectroscopy)

Use COSY to disentangle the fluorophenyl ring:

  • H-5 (7.3 ppm) will show strong cross-peaks with H-4 and H-6 (6.7–6.9 ppm).[1]

  • H-2 will typically show weak or no cross-peaks if H-3 is substituted by Fluorine and H-1 is the ether linkage, making it an isolated spin system in terms of strong vicinal coupling (depending on exact resolution of meta-coupling).[1]

Troubleshooting: Common Impurities

In the synthesis (typically


 of 4-fluorobenzaldehyde with 3-fluorophenol), specific impurities are common.
Impurity SignalChemical ShiftOrigin
Broad Singlet ~5.0 – 6.0 ppmUnreacted Phenol (-OH)
Singlet ~2.1 ppm (Acetone)Recrystallization Solvent Residue
Singlet ~9.8 ppm (shifted)4-Fluorobenzaldehyde (Starting Material)
Multiplet ~7.2 – 7.5 ppmDiphenyl Ether byproducts (bis-substitution)

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on AA'BB' systems and substituent effects).
  • Reich, H. J. (2023). WinPLT NMR Data: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[1] [Link] (Verified source for 19F-1H coupling constants).[1]

  • National Institute of Advanced Industrial Science and Technology (AIST) . (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Reference for analogous benzaldehyde and fluoro-ether spectra).[1]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] (Definitive guide on J_HF coupling magnitudes).

Sources

Technical Guide: Stability & Storage of 4-(3-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the stability, storage, and handling of 4-(3-Fluorophenoxy)benzaldehyde . It is designed for medicinal chemists and process development scientists who require precise protocols to maintain the integrity of this high-value intermediate.

CAS Number: 939758-29-9 Formula: C₁₃H₉FO₂ Molecular Weight: 216.21 g/mol Primary Application: Intermediate for sodium channel modulators, pyrethroids, and bioactive semicarbazones.

Executive Summary: The "Aldehyde Paradox"

This compound is a structural hybrid of a robust ether linkage and a labile aldehyde moiety. While the fluorophenoxy ether backbone is chemically inert under standard conditions, the aldehyde group at the para-position renders the molecule highly susceptible to radical-mediated autoxidation .

Critical Insight: The presence of the electron-withdrawing fluorine atom on the meta-position of the phenoxy ring slightly deactivates the ether oxygen, but it does not protect the distal aldehyde from aerobic oxidation. Consequently, improper storage leads to the rapid accumulation of 4-(3-fluorophenoxy)benzoic acid , a difficult-to-remove impurity that can quench downstream nucleophiles (e.g., amines, grignards).

Stability Profile & Degradation Mechanism

The Autoxidation Pathway

The primary degradation vector is the conversion of the formyl group (-CHO) to a carboxylic acid (-COOH) upon exposure to atmospheric oxygen. This is a radical chain reaction accelerated by light (UV) and trace metal ions.

Mechanism Description:

  • Initiation: A photon or trace radical abstracts the formyl hydrogen, creating an acyl radical.

  • Propagation: The acyl radical reacts with O₂ to form a peroxy radical, which then abstracts a hydrogen from another aldehyde molecule, propagating the chain and forming a peracid intermediate.

  • Termination/Conversion: The peracid reacts with a second molecule of aldehyde (Baeyer-Villiger type redox) to yield two molecules of the corresponding benzoic acid.

Visualization: Autoxidation Cascade

The following diagram illustrates the radical chain reaction that degrades your sample.

Autoxidation Aldehyde 4-(3-Fluorophenoxy) benzaldehyde Radical Acyl Radical (Ar-C•=O) Aldehyde->Radical Initiation (hv / O2) Peroxy Peroxy Radical (Ar-COO•) Radical->Peroxy + O2 Peroxy->Radical Chain Propagation Peracid Perbenzoic Acid Intermediate Peroxy->Peracid + Aldehyde (H-abstraction) Acid IMPURITY: 4-(3-Fluorophenoxy) benzoic acid Peracid->Acid + Aldehyde (Redox Step)

Figure 1: Radical-mediated autoxidation pathway converting the aldehyde to its benzoic acid derivative.

Storage Protocol: The "Gold Standard"

Given the high cost of this intermediate (often >$200/gram for high purity), a "use-and-toss" approach is economically unviable. The following protocol ensures shelf-life extension from weeks to 12+ months.

Environmental Conditions
ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C Lowers the kinetic energy of molecules, significantly slowing the rate of radical propagation (Arrhenius equation).
Atmosphere Inert (Argon) Argon is heavier than air and forms a "blanket" over the substance. Nitrogen is acceptable but less effective for frequently opened vials.
Light Dark / Amber UV light promotes the

transition in the carbonyl group, initiating radical formation.
State Solid/Oil If the compound is an oil (common for impure fractions), it has higher O₂ permeability than the crystalline solid. Store oils strictly under Argon.
The "Aliquoting" Strategy

Repeated freeze-thaw cycles and exposure to air during weighing are the leading causes of degradation.

Protocol:

  • Upon Receipt: Analyze purity (H-NMR) immediately.

  • Aliquot: Inside a fume hood (or glovebox if available), divide the bulk material into single-use glass vials (e.g., 100mg, 500mg units).

  • Seal: Purge each vial with Argon for 30 seconds, cap tightly with a Teflon-lined septum, and wrap with Parafilm.

  • Store: Place vials in a secondary container (desiccator) at 4°C.

Visualization: Storage Workflow

StorageWorkflow Receipt 1. Receipt of Material (CAS 939758-29-9) QC 2. Initial QC (1H-NMR) Check for -COOH peak (~11-13 ppm) Receipt->QC Decision Purity > 97%? QC->Decision Purify Purify (Silica Column) Hexane/EtOAc Decision->Purify No Aliquot 3. Aliquot under Argon (Single-use vials) Decision->Aliquot Yes Purify->Aliquot Seal 4. Seal & Parafilm (Amber Glass) Aliquot->Seal Store 5. Long-term Storage (4°C, Dark) Seal->Store

Figure 2: Decision tree for handling incoming material to maximize longevity.

Quality Control & Impurity Detection

Before using stored material in a synthesis, you must validate its integrity. The oxidation product (acid) is often invisible to the naked eye until it crystallizes out of an oil.

1H-NMR Validation
  • Aldehyde Peak: Look for the diagnostic singlet at ~9.9 - 10.0 ppm .

  • Impurity Peak: The carboxylic acid proton (COOH) appears as a broad singlet at ~11.0 - 13.0 ppm .

  • Quantification: Integrate the aldehyde proton (1H) vs. the acid proton (1H).

    • Calculation: % Purity =

      
      .
      
TLC Monitoring
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 20% Ethyl Acetate in Hexanes.[1]

  • Observation:

    • Aldehyde: Higher R_f (moves faster, less polar).

    • Acid: Low R_f (often streaks near the baseline due to H-bonding with silica).

Handling & Safety

Signal Word: WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • PPE: Nitrile gloves and safety glasses are mandatory. The fluorinated ether moiety increases lipophilicity, potentially enhancing skin absorption relative to unsubstituted benzaldehyde.

  • Spill Cleanup: Absorb with inert material (vermiculite). Do not use paper towels for large spills of aldehydes as they can theoretically heat up (rare but possible with autoxidation).

  • Disposal: Dispose of as organic waste (halogenated).

References

  • PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. [Link]

  • Ingold, K. U. (1961). Inhibition of the Autoxidation of Organic Substances in the Liquid Phase. Chemical Reviews. [Link](Foundational text on aldehyde autoxidation mechanisms).

Sources

Methodological & Application

Application Note: Bioactive Scaffold Synthesis from 4-(3-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthetic utility of 4-(3-Fluorophenoxy)benzaldehyde (CAS: 79669-49-1) as a "privileged scaffold" precursor in drug discovery. The 3-fluorophenoxy moiety serves as a metabolic anchor, improving lipophilicity and blocking metabolic hotspots, while the aldehyde functionality offers a versatile handle for divergent synthesis. This note provides three validated protocols for converting this intermediate into high-value bioactive motifs: secondary amines (kinase inhibitor "tails"), benzimidazoles (antimicrobial/anticancer cores), and cinnamic acids (metabolic modulators).[1]

Introduction: The Strategic Value of the Fluorophenoxy Scaffold

In modern medicinal chemistry, the diaryl ether motif is ubiquitous, appearing in kinase inhibitors (e.g., Ibrutinib analogs), pyrethroids, and antimicrobial agents.[1] The specific inclusion of a fluorine atom at the 3-position of the phenoxy ring confers distinct advantages:

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks oxidative metabolism (P450 hydroxylation) at the vulnerable meta-position.

  • Conformational Locking: The fluorine atom influences the twist angle of the ether linkage, potentially favoring bioactive conformations.

  • Lipophilicity Modulation: It increases logP, facilitating membrane permeability without the steric bulk of a chlorine or methyl group.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Compound: this compound[2]

  • Molecular Weight: 216.21 g/mol [1]

  • Appearance: Clear to pale yellow oil or low-melting solid.

  • Reactivity: The aldehyde is activated for nucleophilic addition due to the electron-withdrawing nature of the para-phenoxy system relative to a simple alkyl group.

Synthetic Pathways & Logic

The following diagram illustrates the divergent synthetic pathways available from this core intermediate.

G Start 4-(3-Fluorophenoxy) benzaldehyde ReactionA Reductive Amination (NaBH(OAc)3 / Amine) Start->ReactionA Pathway A ReactionB Oxidative Cyclization (o-Phenylenediamine / Na2S2O5) Start->ReactionB Pathway B ReactionC Knoevenagel Condensation (Malonic Acid / Piperidine) Start->ReactionC Pathway C ProductA Benzylamine Derivatives (Kinase Inhibitor Motifs) ReactionA->ProductA ProductB 2-Aryl Benzimidazoles (Antimicrobial/Anticancer) ReactionB->ProductB ProductC Cinnamic Acid Analogs (Metabolic Modulators) ReactionC->ProductC

Figure 1: Divergent synthetic workflows starting from this compound.

Validated Experimental Protocols

Protocol A: Reductive Amination (Synthesis of Kinase Inhibitor "Tail" Motifs)

Objective: To synthesize N-(4-(3-fluorophenoxy)benzyl)morpholine. This represents a generic "tail" structure found in many EGFR and BTK inhibitors, where the amine solubilizes the drug.

Mechanism: Formation of an iminium ion intermediate followed by in situ reduction. Sodium triacetoxyborohydride (STAB) is selected over NaBH₄ to prevent direct reduction of the aldehyde before imine formation.

Materials:

  • This compound (1.0 eq)[1]

  • Morpholine (1.2 eq)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic Acid (catalytic, 1-2 drops)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve this compound (216 mg, 1.0 mmol) in DCM (5 mL).

  • Add Morpholine (105 µL, 1.2 mmol) and catalytic Acetic Acid. Stir at room temperature (RT) for 30 minutes under Nitrogen. Checkpoint: Solution may become slightly warm.[1]

  • Reduction: Cool the mixture to 0°C. Add STAB (318 mg, 1.5 mmol) portion-wise over 5 minutes.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane 1:1).[1] The aldehyde spot (Rf ~0.6) should disappear; a new polar amine spot (Rf ~0.2) will appear.

  • Workup: Quench with saturated NaHCO₃ solution (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (DCM:MeOH 95:5).

Expected Yield: 85–92% as a pale yellow oil.

Protocol B: Oxidative Cyclization to 2-Aryl Benzimidazoles

Objective: To synthesize 2-(4-(3-fluorophenoxy)phenyl)-1H-benzimidazole. Benzimidazoles are privileged pharmacophores in anti-infective and anticancer therapy [1].

Mechanism: Condensation of the aldehyde with a diamine to form a Schiff base, followed by intramolecular cyclization and oxidative dehydrogenation.

Materials:

  • This compound (1.0 eq)[1]

  • o-Phenylenediamine (1.0 eq)[1]

  • Sodium metabisulfite (Na₂S₂O₅) (1.0 eq) (Oxidant)[1]

  • DMF (Dimethylformamide)[1]

Step-by-Step Procedure:

  • Mixing: Dissolve this compound (1.0 mmol) and o-phenylenediamine (108 mg, 1.0 mmol) in DMF (3 mL).

  • Oxidant Addition: Add Na₂S₂O₅ (190 mg, 1.0 mmol).

  • Reflux: Heat the mixture to 100°C for 4 hours.

    • Why: High temperature is required to drive the oxidative aromatization of the intermediate benzodihydroimidazole.

  • Precipitation: Cool the mixture to RT and pour into crushed ice/water (20 mL). The product typically precipitates as a solid.

  • Filtration: Filter the solid, wash with cold water, and dry.

  • Recrystallization: Recrystallize from Ethanol/Water.

Data Specification (Expected):

Property Value
Appearance Off-white to tan solid
Melting Point 210–215°C (Estimated)

| 1H NMR Diagnostic | Doublet at ~8.1 ppm (2H) corresponding to the benzaldehyde ring protons ortho to the imidazole. |

Analytical Data & Troubleshooting

NMR Interpretation Guide

When analyzing products derived from this aldehyde, the 3-fluorophenoxy splitting pattern is distinct and serves as an internal validation check.

  • 1H NMR (CDCl₃, 400 MHz):

    • Aldehyde proton (CHO): Singlet at ~9.9 ppm.

    • Phenoxy Ring (3-F substituted): Look for a complex multiplet region at 6.7–7.4 ppm. The proton ortho to the fluorine and oxygen usually appears as a distinct doublet of doublets (dt) due to H-F coupling (

      
       Hz).
      
    • Central Ring: Two doublets (AA'BB' system) at ~7.1 ppm and ~7.9 ppm.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Protocol A) Incomplete imine formation before reduction.Use a drying agent (MgSO₄) during the imine formation step or extend time before adding STAB.
Sticky Solid (Protocol B) DMF retention.Wash the precipitate thoroughly with water; recrystallize from EtOH to remove DMF traces.
No Reaction Aldehyde oxidation (impurity).Check the starting material by IR (1690 cm⁻¹ for C=O). If broad OH stretch exists, purify aldehyde before use.

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Fluorine Safety: While the C-F bond is stable, combustion may release HF. Use standard fume hood protocols.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent auto-oxidation to the benzoic acid.

References

  • Benzimidazole Synthesis: Bahrami, K., et al.[3][4] "A simple and efficient procedure for the synthesis of substituted benzimidazoles..." Synthesis, 2007.[3][5]

  • Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem., 1996.

  • Bioactive Scaffolds: "Design and synthesis of bioactive molecules."[6] Beilstein J. Org. Chem., 2020.[7][3][8] [1]

  • Kinase Inhibitor Chemistry: "Discovery of N-(3-fluorophenyl)... Aurora kinase B inhibitor."[1][9] Eur. J. Med. Chem., 2025.[9]

Sources

Application Note & Protocols: 4-(3-Fluorophenoxy)benzaldehyde as a Versatile Scaffold for the Development of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a New Scaffold

Inflammation is a fundamental biological process essential for host defense; however, its dysregulation underlies a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The therapeutic landscape, while populated by effective nonsteroidal anti-inflammatory drugs (NSAIDs) and biologics, is continually challenged by issues of side effects and non-responders, necessitating a persistent search for novel chemical entities.[2]

Within medicinal chemistry, the diaryl ether (DE) motif is recognized as a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[3][4] This structure is prevalent in numerous bioactive compounds, with derivatives demonstrating a wide spectrum of activities, including potent anti-inflammatory effects.[3][4]

This application note introduces 4-(3-Fluorophenoxy)benzaldehyde as a strategic starting material for generating libraries of novel anti-inflammatory candidates. The rationale for its selection is threefold:

  • The Diaryl Ether Core: Provides a validated structural foundation for anti-inflammatory activity.[3]

  • The Benzaldehyde Functionality: The aldehyde group serves as a versatile chemical handle for a wide range of synthetic transformations, allowing for the rapid generation of diverse derivatives (e.g., Schiff bases, chalcones, hydrazones).

  • The Fluorine Substituent: The strategic placement of a fluorine atom can significantly enhance drug-like properties, including metabolic stability, membrane permeability, and binding affinity, a common strategy in modern drug design.[5]

This guide provides a comprehensive framework for synthesizing, screening, and characterizing new chemical entities derived from this compound, guiding researchers from initial compound design to preliminary mechanism of action studies.

Part 1: Synthetic Strategy & Library Design

The primary strategic advantage of this compound is the reactivity of its aldehyde group. This allows for the straightforward synthesis of a diverse library of compounds through well-established chemical reactions. By reacting the parent aldehyde with various primary amines, hydrazines, or activated methylene compounds, one can explore a vast chemical space to identify structure-activity relationships (SAR).

G cluster_0 Derivative Library A This compound (Starting Scaffold) E Schiff Bases / Imines A->E Condensation F Hydrazones / Semicarbazones A->F Condensation G Chalcones A->G Claisen-Schmidt Condensation B Primary Amines (R-NH2) B->E C Hydrazines / Semicarbazides (R-NH-NH2) C->F D Active Methylene Compounds (e.g., Acetophenones) D->G

Caption: General synthetic workflow for diversifying the this compound scaffold.

Part 2: Exemplary Synthesis Protocol: Schiff Base Derivative

Schiff bases (imines) are a class of compounds that have demonstrated a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer effects.[6] The following protocol details a general, reliable method for synthesizing a Schiff base derivative from this compound.

Protocol 2.1: Synthesis of a Schiff Base Derivative (e.g., with 4-Aminophenol)

Causality: This reaction is a classic acid-catalyzed condensation. The acidic environment protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. The subsequent dehydration step drives the reaction to completion.

Materials:

  • This compound (1.0 eq)

  • 4-Aminophenol (1.0 eq)

  • Ethanol (or Methanol), anhydrous

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 4-aminophenol (1.0 eq) in ethanol, warming gently if necessary.

  • Add the 4-aminophenol solution to the aldehyde solution with stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution.

  • If precipitation occurs, collect the solid product by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy). The formation of the imine bond (C=N) can be confirmed by the disappearance of the aldehyde proton signal (~9-10 ppm) in the ¹H NMR spectrum and the appearance of a new imine carbon signal in the ¹³C NMR spectrum.

Part 3: In Vitro Screening Cascade for Anti-Inflammatory Activity

A tiered approach is recommended to efficiently screen the synthesized library of compounds. This cascade progresses from simple, high-throughput assays to more complex, mechanism-focused cell-based models.[7]

Tier 1: Primary Screening - Inhibition of Protein Denaturation

Scientific Rationale: Denaturation of tissue proteins is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[2] The ability of a compound to prevent heat-induced protein denaturation is a simple and effective preliminary indicator of anti-inflammatory potential.[8] This assay serves as a rapid, cost-effective first pass for a large number of compounds.

Protocol 3.1: Bovine Serum Albumin (BSA) Denaturation Assay [2]

Materials:

  • Bovine Serum Albumin (BSA), 5% w/v solution

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Synthesized test compounds (dissolved in DMSO, various concentrations)

  • Diclofenac Sodium (as a positive control)

  • 96-well plate, spectrophotometer

Procedure:

  • Prepare test solutions: Create a dilution series for each test compound and the diclofenac control (e.g., 10, 50, 100, 250, 500 µg/mL).

  • To each well of a 96-well plate, add 150 µL of 5% w/v BSA solution.

  • Add 10 µL of the respective test compound dilution or control. For the vehicle control, add 10 µL of DMSO.

  • Incubate the plate at 37°C for 20 minutes.

  • Induce denaturation by heating the plate in a water bath at 72°C for 5 minutes.

  • Cool the plate to room temperature.

  • Measure the absorbance (turbidity) of each well at 660 nm using a spectrophotometer.

  • Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [1 - (Abs_test / Abs_control)] * 100

Tier 2: Cell-Based Efficacy & Cytotoxicity

Scientific Rationale: Compounds that pass primary screening must be evaluated in a more biologically relevant system. Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are a standard model for studying inflammation.[9] LPS activates these cells to produce inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[10] It is critical to first assess cytotoxicity to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply cell death.

Protocol 3.2: Cytotoxicity Assessment (MTT Assay)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1x10⁵ cells/mL and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 24 hours.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Solubilize the resulting formazan crystals with DMSO or a suitable solubilization buffer.

  • Measure the absorbance at 570 nm. Cell viability is proportional to the absorbance. Determine the concentration at which cell viability is significantly reduced.

Protocol 3.3: Nitric Oxide (NO) Production Measurement (Griess Assay) [10]

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes in the dark.

  • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes in the dark.

  • Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

  • Calculate the percentage inhibition of NO production for each compound concentration.

Tier 3: Mechanism of Action (MoA) Elucidation

Scientific Rationale: Promising compounds should be investigated further to understand their mechanism of action. Many anti-inflammatory agents work by inhibiting key signaling pathways like Nuclear Factor-kappa B (NF-κB) or Mitogen-Activated Protein Kinase (MAPK), which control the transcription of pro-inflammatory genes.[11][12] Measuring the production of key cytokines like TNF-α and IL-6 provides direct evidence of this inhibition.

G cluster_0 cluster_1 cluster_2 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Signal Transduction IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB --- IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB IκBα Degradation DNA DNA NFkB->DNA Translocation Inhibitor Potential Inhibitor (Test Compound) Inhibitor->IKK Inhibitor->NFkB Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) Transcription->Cytokines

Caption: Simplified LPS-induced NF-κB signaling pathway, a common target for anti-inflammatory drugs.

Protocol 3.4: Quantification of Pro-inflammatory Cytokines (ELISA) [9][11]

Procedure:

  • Follow the same cell seeding, pre-treatment, and LPS stimulation steps as in Protocol 3.3.

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Follow the manufacturer's instructions for the specific ELISA kit, which typically involves incubating the supernatant in antibody-coated plates, adding detection antibodies, and measuring a colorimetric change.

  • Calculate the reduction in cytokine production compared to the LPS-only control.

Part 4: Data Presentation & Interpretation

For effective comparison, the results from the screening cascade should be summarized in a clear, tabular format. The goal is to identify compounds with a high therapeutic index (high potency, low cytotoxicity).

Table 1: Hypothetical Screening Data for this compound Derivatives

Compound ID% Inhibition of BSA Denaturation (at 100 µg/mL)Cell Viability (at 50 µM)NO Production IC₅₀ (µM)TNF-α Inhibition (at IC₅₀)
FPD-00165.2%98%15.468%
FPD-00278.9%95%8.775%
FPD-00345.1%99%> 5021%
FPD-00482.5%65%12.1Not determined (Cytotoxic)
Diclofenac85.0%92%18.265%

Interpretation: In this hypothetical dataset, FPD-002 emerges as the most promising lead candidate. It shows strong activity in the primary screen, a potent IC₅₀ for NO inhibition, significant reduction of a key pro-inflammatory cytokine, and minimal cytotoxicity at its effective concentration. FPD-004, despite its high primary activity, would be deprioritized due to its cytotoxicity.

Part 5: Conceptual Framework for In Vivo Validation

A compound that demonstrates significant and non-toxic in vitro activity must ultimately be tested in a living system.[13] The carrageenan-induced paw edema model in rodents is a classical and highly predictive acute inflammation model used in the preclinical evaluation of anti-inflammatory drugs.[14][15]

Model Principle:

  • Induction: A sub-plantar injection of carrageenan (an irritant) into the paw of a rat or mouse initiates an acute inflammatory response.[14]

  • Phases of Inflammation: The resulting edema develops in phases. The early phase involves the release of histamine and serotonin, while the later phase (3-5 hours post-injection) is mediated by prostaglandins and is sensitive to inhibition by NSAIDs.[14]

  • Evaluation: The test compound is administered (typically orally or intraperitoneally) prior to the carrageenan injection. The volume of the paw is measured at various time points using a plethysmometer.

  • Endpoint: A significant reduction in paw volume in the treated group compared to the vehicle control group indicates in vivo anti-inflammatory activity.

A successful outcome in this model provides strong validation for the therapeutic potential of a lead compound derived from the this compound scaffold.

References

  • MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
  • Benchchem. (n.d.). 3-Fluoro-4-(2-fluorophenoxy)benzaldehyde | 1021233-15-7.
  • MDPI. (n.d.). Synthesis and Antileukemia Activity Evaluation of Benzophenanthridine Alkaloid Derivatives.
  • PubMed Central. (n.d.). Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice.
  • PubMed Central. (2022, May 10). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides.
  • MDPI. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis.
  • ResearchGate. (2025, August 6). Anti-inflammatory Activity of Naturally Occuring Diarylheptanoids - A Review.
  • PubMed Central. (2021, September 13). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster.
  • PubMed Central. (n.d.). A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells.
  • DergiPark. (2019, October 18). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID.
  • PubMed. (n.d.). Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). Exploring the Biological Activity: 3-(Trifluoromethyl)benzaldehyde in Disease Treatment and Biological Research.
  • PubMed Central. (2025, January 20). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells.
  • INNOSC Theranostics and Pharmacological Sciences. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • PubMed. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • PubMed. (2020, September 16). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.
  • PubMed. (n.d.). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors.
  • ResearchGate. (2025, August 7). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde | Request PDF.
  • MDPI. (n.d.). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers.
  • Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • RSC Publishing. (n.d.). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives.
  • ResearchGate. (2025, August 10). In vitro pharmacological screening methods for anti-inflammatory agents.
  • ACS Publications. (n.d.). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery | Journal of Agricultural and Food Chemistry.
  • MDPI. (2023, December 27). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines.
  • NIH. (2013, February 13). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase.
  • SciELO. (2019, March 18). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential.

Sources

Application Note: Synthesis of a Novel Fluorinated Stilbene Analog via Wittig Reaction with 4-(3-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of a fluorinated stilbene analog, specifically (E)-1-(3-fluorophenoxy)-4-styrylbenzene, utilizing the Wittig reaction. The procedure employs 4-(3-Fluorophenoxy)benzaldehyde and benzyltriphenylphosphonium chloride as key starting materials. This document offers a comprehensive guide for researchers engaged in the synthesis of novel stilbene derivatives, which are a class of compounds with significant therapeutic potential. The protocol herein is presented with in-depth explanations of the underlying chemical principles, troubleshooting guidance, and expected outcomes to ensure successful replication and adaptation in a laboratory setting.

Introduction: The Therapeutic Promise of Stilbene Scaffolds

Stilbene derivatives represent a privileged scaffold in medicinal chemistry, with resveratrol being the most prominent natural example. These compounds have garnered significant attention for their diverse pharmacological activities, including potent antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate metabolic stability, bioavailability, and binding affinity. The target molecule, a stilbene analog featuring a 3-fluorophenoxy moiety, is a novel compound designed to explore the impact of this substitution on the biological profile of the stilbene core.

The Wittig reaction, discovered by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon double bonds.[5] Its reliability and functional group tolerance make it an ideal method for the synthesis of complex alkenes, such as the stilbene derivatives discussed here.[6] This application note will detail the practical execution of a Wittig reaction to synthesize a novel fluorinated stilbene analog, providing a valuable tool for researchers in drug discovery and development.

Reaction Scheme

The overall reaction for the synthesis of (E)-1-(3-fluorophenoxy)-4-styrylbenzene is depicted below:

Physicochemical Properties of Key Reagents

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₁₃H₉FO₂~216.21Not availableAssumed solid
Benzyltriphenylphosphonium chlorideC₂₅H₂₂ClP388.87~298White to off-white solid
Sodium HydroxideNaOH40.00318White solid
DichloromethaneCH₂Cl₂84.93-96.7Colorless liquid

Note: The physicochemical data for this compound is estimated based on the similar compound 4-fluoro-3-phenoxybenzaldehyde.[7]

Experimental Protocol

This protocol is adapted from established procedures for the Wittig reaction involving aromatic aldehydes.[8][9]

Materials:
  • This compound (1.0 eq)

  • Benzyltriphenylphosphonium chloride (1.1 eq)

  • Sodium Hydroxide (NaOH), 10 M aqueous solution

  • Dichloromethane (CH₂Cl₂), reagent grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol, absolute

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:
  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq).

  • Solvent Addition: Add 20 mL of dichloromethane to the flask. Stir the mixture at room temperature until the solids are fully dissolved.

  • Base Addition: While stirring vigorously, slowly add 10 mL of a 10 M aqueous sodium hydroxide solution to the reaction mixture. The addition should be done dropwise over 10-15 minutes. An exothermic reaction and a color change to yellow or orange are typically observed, indicating the formation of the phosphorus ylide.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 40 °C). Maintain the reflux for 1 hour, continuing the vigorous stirring to ensure proper mixing of the biphasic system.

  • Work-up: After 1 hour, cool the reaction mixture to room temperature. Transfer the mixture to a 100 mL separatory funnel.

  • Extraction: Add 20 mL of water to the separatory funnel. Shake the funnel vigorously and allow the layers to separate. The organic layer (dichloromethane) contains the product.

  • Washing: Separate the organic layer and wash it sequentially with 20 mL of water and 20 mL of brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, a mixture of the desired stilbene and triphenylphosphine oxide, can be purified by recrystallization from ethanol. Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization of the trans-stilbene product.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and air dry.

  • Characterization: Determine the yield and characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction Mechanism and Workflow

The Wittig reaction proceeds through a series of well-defined steps, initiated by the deprotonation of the phosphonium salt to form a phosphorus ylide. This ylide then attacks the carbonyl carbon of the aldehyde, leading to a betaine intermediate which subsequently forms a four-membered oxaphosphetane ring. This ring then collapses to yield the alkene and triphenylphosphine oxide.[5]

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_olefination Olefin Synthesis Phosphonium_Salt Benzyltriphenylphosphonium Chloride Ylide Phosphorus Ylide (Wittig Reagent) Phosphonium_Salt->Ylide Deprotonation Base NaOH Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde This compound Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene (E)-1-(3-fluorophenoxy)-4-styrylbenzene Oxaphosphetane->Alkene Cycloreversion TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Figure 1: The Wittig reaction mechanism.

The experimental workflow is summarized in the following diagram:

Experimental_Workflow Start Start Reagents Combine Aldehyde and Phosphonium Salt in CH₂Cl₂ Start->Reagents Base_Addition Add NaOH Solution Reagents->Base_Addition Reflux Reflux for 1 hour Base_Addition->Reflux Workup Aqueous Work-up (H₂O, Brine) Reflux->Workup Drying Dry with MgSO₄ Workup->Drying Evaporation Solvent Removal Drying->Evaporation Recrystallization Recrystallize from Ethanol Evaporation->Recrystallization Product Isolate and Characterize Final Product Recrystallization->Product

Figure 2: Experimental workflow for the synthesis.

Troubleshooting and Key Considerations

  • Low Yield:

    • Incomplete Ylide Formation: Ensure the sodium hydroxide solution is of the correct concentration and added slowly to the vigorously stirred mixture.

    • Side Reactions: The aldehyde may undergo self-condensation (Cannizzaro reaction) under strong basic conditions. Minimizing the reaction time and maintaining a moderate temperature can mitigate this.

    • Steric Hindrance: While less of a concern with benzaldehyde derivatives, highly substituted aldehydes or phosphonium salts can lead to lower yields.[10]

  • Formation of Z-isomer: The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Stabilized ylides (e.g., those with an adjacent electron-withdrawing group) tend to give the E-alkene, while non-stabilized ylides often yield the Z-alkene.[8] The benzylide used in this protocol is considered semi-stabilized, generally favoring the formation of the more thermodynamically stable E-isomer. The presence of lithium salts can also affect stereoselectivity.[10]

  • Purification Challenges: Triphenylphosphine oxide can sometimes be difficult to separate from the desired product. Multiple recrystallizations or column chromatography may be necessary for high purity.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of a novel fluorinated stilbene analog using the Wittig reaction. By following the outlined procedures and considering the key experimental parameters, researchers can reliably synthesize this and similar compounds for further investigation in drug discovery programs. The inherent versatility of the Wittig reaction allows for the generation of a diverse library of stilbene derivatives, paving the way for the development of new therapeutic agents with enhanced pharmacological profiles.

References

  • University of Colorado, Boulder. "WITTIG SYNTHESIS OF TRANS-STILBENE." Accessed January 26, 2024.
  • University of California, Irvine. "Experiment 8: Wittig Reaction." Accessed January 26, 2024.
  • McMurry, J. Organic Chemistry. 9th ed., Cengage Learning, 2015.
  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012.
  • Bergdahl, M., et al. "A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • Mlakić, M., et al. "Synthesis of new heterocyclic resveratrol analogues in milli- and microreactors: intensification of the Wittig reaction." Reaction Chemistry & Engineering, vol. 7, no. 10, 2022, pp. 2225-2236.
  • Odinity. "Wittig Synthesis of Alkenes." Accessed January 26, 2024.
  • Wikipedia. "Wittig reaction." Accessed January 26, 2024.
  • Google Patents.
  • National Center for Biotechnology Information.
  • Tokyo Chemical Industry Co., Ltd. "4-(3-Fluorobenzyloxy)benzaldehyde." Accessed January 26, 2024.
  • ChemicalBook. "4-(3-fluoro-benzyloxy)-benzaldehyde." Accessed January 26, 2024.
  • Brigham Young University ScholarsArchive. "Synthesis of Resveratrol and Its Analogs..." Accessed January 26, 2024.
  • Neliti. "STILBENES: CHEMISTRY AND PHARMACOLOGICAL PROPERTIES." Accessed January 26, 2024.
  • PubMed. "Stilbene derivatives as new perspective in antifungal medicinal chemistry." Accessed January 26, 2024.
  • Royal Society of Chemistry.
  • National Center for Biotechnology Information. "4-Fluoro-3-phenoxybenzaldehyde." Accessed January 26, 2024.
  • MDPI. "A review of synthetic stilbene derivatives and their biological activity." Accessed January 26, 2024.
  • Royal Society of Chemistry.
  • Cheméo. "Chemical Properties of Benzaldehyde, 3-fluoro- (CAS 456-48-4)." Accessed January 26, 2024.

Sources

Application Note: Synthesis of Novel Chalcones via Aldol Condensation of 4-(3-Fluorophenoxy)benzaldehyde with Ketones for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures.[1][2] A particularly important variant is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with a ketone to produce α,β-unsaturated ketones, commonly known as chalcones.[3][4][5] Chalcones are a class of naturally occurring compounds that form the central core of many biologically important molecules.[6][7] Their reactive α,β-unsaturated keto-ethylenic moiety is responsible for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[8][9]

The incorporation of fluorine atoms into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[10][11] Fluorinated chalcones, therefore, represent a promising class of compounds for the development of novel therapeutics.[10][12] This application note provides a detailed protocol for the aldol condensation of 4-(3-fluorophenoxy)benzaldehyde with various ketones to synthesize novel fluorinated chalcone derivatives. We will delve into the reaction mechanism, provide step-by-step experimental procedures, and discuss characterization techniques.

Reaction Mechanism and Workflow

The base-catalyzed aldol condensation proceeds through a multi-step mechanism.[1][13] First, a strong base, such as sodium hydroxide, deprotonates the α-carbon of the ketone to form a resonance-stabilized enolate ion.[14] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The resulting alkoxide intermediate is subsequently protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone (the aldol addition product).[14] Under the reaction conditions, this aldol adduct readily undergoes dehydration (condensation) to form the more stable, conjugated α,β-unsaturated ketone, or chalcone.[2][3]

Base-Catalyzed Aldol Condensation Workflow

Aldol_Condensation_Workflow Start Start: Reagents Enolate_Formation Step 1: Enolate Formation (Ketone + Base) Start->Enolate_Formation Add Base Nucleophilic_Attack Step 2: Nucleophilic Attack (Enolate + Aldehyde) Enolate_Formation->Nucleophilic_Attack Add Aldehyde Protonation Step 3: Protonation (Alkoxide Intermediate) Nucleophilic_Attack->Protonation Proton Source Dehydration Step 4: Dehydration (β-Hydroxy Ketone) Protonation->Dehydration Heat Product Final Product: α,β-Unsaturated Ketone (Chalcone) Dehydration->Product Workup Workup & Purification Product->Workup Characterization Characterization (NMR, MS, IR) Workup->Characterization

Caption: Workflow of the base-catalyzed aldol condensation.

Materials and Methods

Reagents
  • This compound

  • Acetophenone (or other suitable ketone)

  • Sodium hydroxide (NaOH)

  • Ethanol (95% or absolute)

  • Deionized water

  • Glacial acetic acid (for neutralization, if necessary)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Solvents for recrystallization (e.g., ethanol, methanol, ethyl acetate, hexanes)

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

  • FT-IR spectrometer

Experimental Protocols

General Protocol for the Synthesis of 4-(3-Fluorophenoxy)chalcones

This protocol describes a general procedure for the Claisen-Schmidt condensation of this compound with a ketone.[15]

  • Reagent Preparation: In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the desired ketone in 20-30 mL of ethanol.

  • Reaction Setup: While stirring the solution at room temperature, slowly add a solution of 20 mmol of sodium hydroxide in 5-10 mL of water. The addition should be done dropwise to control the initial exothermic reaction.

  • Reaction Monitoring: The reaction mixture will typically turn yellow or orange, and a precipitate may form. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Reaction Completion and Workup: After stirring for 2-4 hours at room temperature, or until TLC indicates the consumption of the starting materials, pour the reaction mixture into a beaker containing crushed ice and water.

  • Product Isolation: If a solid precipitates, collect the crude product by vacuum filtration using a Büchner funnel.[16] Wash the solid with cold water until the filtrate is neutral.

  • Neutralization (if necessary): If the filtrate remains basic, neutralize the suspension with dilute acetic acid before filtration.

  • Drying: Allow the crude product to air-dry or dry it in a desiccator.

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.[16][17] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[18]

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Table 1: Exemplary Reaction Parameters and Expected Outcomes
Ketone ReactantMolar Ratio (Aldehyde:Ketone:Base)Reaction Time (hours)Expected ProductAppearance of Product
Acetophenone1 : 1 : 22-41-(4-(3-Fluorophenoxy)phenyl)-3-phenylprop-2-en-1-onePale yellow solid
4'-Methylacetophenone1 : 1 : 22-41-(4-(3-Fluorophenoxy)phenyl)-3-(p-tolyl)prop-2-en-1-oneYellow solid
4'-Methoxyacetophenone1 : 1 : 23-51-(4-(3-Fluorophenoxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneBright yellow solid
Cyclohexanone1 : 1 : 24-62-(4-(3-Fluorophenoxy)benzylidene)cyclohexan-1-oneOff-white solid

Characterization

The synthesized chalcones should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic α,β-unsaturated ketone protons typically appear as doublets in the ¹H NMR spectrum with a coupling constant of ~15-16 Hz, indicative of a trans-configuration.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized chalcones.[19][20]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) of the enone system, typically around 1650-1680 cm⁻¹, and the C=C double bond in the range of 1580-1620 cm⁻¹.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or gently warm the reaction mixture. Ensure the base is of good quality and sufficient quantity.
Product loss during workup.Minimize the amount of solvent used for recrystallization. Ensure complete precipitation before filtration.
Side Product Formation Self-condensation of the ketone.Use a crossed-aldol approach where the aldehyde lacks α-hydrogens, which is the case for this compound.[21]
Cannizzaro reaction of the aldehyde.Ensure the reaction temperature is not too high.
Difficulty in Crystallization Product is an oil or is too soluble in the chosen solvent.Try a different recrystallization solvent or a solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes). Scratch the inside of the flask to induce crystallization.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of novel fluorinated chalcones via the aldol condensation of this compound with various ketones. The resulting compounds are of significant interest for drug discovery and development due to the favorable pharmacological properties associated with both the chalcone scaffold and fluorine substitution. The provided methodologies and characterization techniques will enable researchers to synthesize and validate these promising molecules for further biological evaluation.

References

  • Zhang, X., Xiong, Y., Zhang, S., Ling, X., Wang, J., & Chen, C. (n.d.). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. College of Chemistry and Chemical Engineering, Chongqing University.
  • Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Available at: [Link]

  • Wikipedia. (n.d.). Aldol condensation. Available at: [Link]

  • Khan Academy. (n.d.). Aldol condensation. Available at: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available at: [Link]

  • Wang, Y., & Liu, Y. (2022). Research progress of catalysts for aldol condensation of biomass based compounds. Frontiers in Chemistry. Available at: [Link]

  • Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Available at: [Link]

  • Rai, P., Singh, P., & Kumar, V. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2021, August 16). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Available at: [Link]

  • Zhang, Y., et al. (n.d.). Aldol Condensation of Diacetybenzene with Benzaldehyde Contain-ing a Hydroxyl Group Catalyzed by p-Toluenesulfonic Acid. SIOC Journals. Available at: [Link]

  • Web Pages. (n.d.). 9. Aldol Reaction. Available at: [Link]

  • de la Torre, M. C., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules. Available at: [Link]

  • All 'Bout Chemistry. (2023, January 27). Aldol Condensation: Reaction with Mechanism-Aldehydes & Ketones. YouTube. Available at: [Link]

  • Malaria World. (n.d.). In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer age. Available at: [Link]

  • Wikipedia. (n.d.). Aldol reaction. Available at: [Link]

  • Verma, S., et al. (2024). Direct synthesis, characterization, in vitro and in silico studies of simple chalcones as potential antimicrobial and antileishmanial agents. RSC Advances. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Available at: [Link]

  • Jarag, K. J., et al. (2011). Synthesis of chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one): advantage of sonochemical method over conventional method. Ultrasonics Sonochemistry. Available at: [Link]

  • Stompor, M., et al. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications. Molecules. Available at: [Link]

  • Khan, I., et al. (2019). Privileged Scaffold Chalcone: Synthesis, Characterization and Its Mechanistic Interaction Studies with BSA Employing Spectroscopic and Chemoinformatics Approaches. ACS Omega. Available at: [Link]

  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

  • DigitalCommons@URI. (n.d.). Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. Available at: [Link]

  • Reed College. (n.d.). Experiment 19 — Aldol Condensation. Available at: [Link]

  • Stompor, M., et al. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. MDPI. Available at: [Link]

  • Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Available at: [Link]

  • International Journal of ChemTech Research. (2018). Synthesis and Characterization of Chalcone and their Fe(III) metal complexes. Available at: [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Available at: [Link]

  • Reddit. (2022, February 3). Chalcone recrystallization help. Available at: [Link]

  • Chemistry 211 Experiment 5. (2012, November 14). Available at: [Link]

  • Pateliya, T. P., & Jani, G. R. (2024). Design, Synthesis, And Spectral Characterization Of Chalcone-Based Pyrimidines. International Journal of Environmental Sciences. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Available at: [Link]

  • Claisen-Schmidt Condensation. (n.d.). Available at: [Link]

  • ScholarWorks at WMU. (n.d.). Synthesis of Biologically Active Substituted Chalcones. Available at: [Link]

  • orientjchem.org. (2024, August 30). Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Available at: [Link]

Sources

Application Note: High-Efficiency Synthesis of 4-(3-Fluorophenoxy)benzaldehyde via Ligand-Promoted Ullmann Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Target Molecule: 4-(3-Fluorophenoxy)benzaldehyde (CAS: 79602-60-9) Primary Application: Key intermediate for pyrethroid insecticides (e.g., Flumethrin) and diverse pharmaceutical scaffolds targeting kinase inhibition.

This application note details a robust, scalable protocol for the synthesis of this compound using a Ligand-Promoted Ullmann Condensation . While traditional Ullmann ether synthesis requires harsh conditions (200°C+, stoichiometric copper) that often degrade sensitive aldehyde moieties, this protocol utilizes a modern Cu(I)/N,N-Dimethylglycine (DMG) catalytic system. This approach enables the reaction to proceed at moderate temperatures (90–110°C), preserving the carbonyl functionality while achieving high yields (>85%).

Why Ullmann? (Route Selection Logic)

Researchers often choose between Nucleophilic Aromatic Substitution (


) and Ullmann Coupling for diaryl ethers.
  • 
     Limitations:  Requires highly electron-deficient aryl fluorides. While 4-fluorobenzaldehyde is activated, the reaction often requires expensive fluoride leaving groups and high temperatures that can lead to side reactions (e.g., Cannizzaro disproportionation).
    
  • Ullmann Advantage: Allows the use of widely available 4-bromobenzaldehyde and 3-fluorophenol . The ligand-accelerated protocol offers superior functional group tolerance and cost-efficiency compared to Palladium-catalyzed (Buchwald-Hartwig) alternatives.

Reaction Mechanism & Chemical Logic

The synthesis relies on a Copper(I) catalytic cycle facilitated by a bidentate ligand (DMG). The ligand is critical; it prevents the disproportionation of Cu(I) to Cu(0) and Cu(II), increases the solubility of the copper species, and lowers the activation energy for the oxidative addition step.

Catalytic Cycle[1][2][3]
  • Ligation: Formation of the active

    
     species.
    
  • Nucleophilic Coordination: The base (

    
    ) deprotonates 3-fluorophenol to form the phenoxide, which displaces the halide on the copper center (or coordinates extensively).
    
  • Oxidative Addition: The aryl halide (4-bromobenzaldehyde) adds to the Cu(I) center, forming a transient Cu(III) species.

  • Reductive Elimination: The C-O bond is formed, releasing the product and regenerating the Cu(I) catalyst.

Mechanistic Visualization

UllmannCycle Cat CuI + Ligand (DMG) ActiveCat Ln-Cu(I)-I Cat->ActiveCat Activation ComplexA Ln-Cu(I)-OAr (Phenoxide Coordination) ActiveCat->ComplexA + Phenoxide (-KI) ComplexB [Ln-Cu(III)(Ar')(OAr)Br] (Oxidative Addition) ComplexA->ComplexB + Ar-Br Product This compound + Regenerated Cat ComplexB->Product Reductive Elimination Product->ActiveCat Cycle Repeats Phenol 3-Fluorophenol + K3PO4 Phenol->ComplexA Deprotonation ArylHalide 4-Bromobenzaldehyde ArylHalide->ComplexB

Figure 1: Catalytic cycle of the Ligand-Promoted Ullmann Ether Synthesis.

Experimental Protocol

Materials & Reagents Table
ComponentRoleEquiv.MW ( g/mol )PurityNote
4-Bromobenzaldehyde Electrophile1.0185.02>98%Solid, store under

3-Fluorophenol Nucleophile1.2112.10>98%Liquid, hygroscopic
Copper(I) Iodide (CuI) Catalyst0.1 (10%)190.4599.99%White/off-white powder
N,N-Dimethylglycine Ligand0.2 (20%)103.12>98%Or picolinic acid
Potassium Phosphate (

)
Base2.0212.27AnhydrousMust be finely ground
DMSO (or DMF)Solvent--DryWater content <500 ppm
Step-by-Step Methodology

Phase 1: Reaction Assembly (Inert Atmosphere)

  • Drying: Flame-dry a 100 mL Schlenk tube or 3-neck round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

    • Critical Insight: Oxygen promotes the oxidation of the aldehyde to benzoic acid and homocoupling of the phenol. Strict inert conditions are mandatory.

  • Charging Solids: Add CuI (190 mg, 1.0 mmol), N,N-Dimethylglycine (206 mg, 2.0 mmol), and finely ground anhydrous

    
     (4.24 g, 20 mmol).
    
  • Substrate Addition: Add 4-Bromobenzaldehyde (1.85 g, 10 mmol).

    • Note: If using 3-fluorophenol (liquid), add it in the next step via syringe.

  • Solvation: Seal the vessel. Evacuate and backfill with

    
     three times. Inject dry DMSO (20 mL) and 3-Fluorophenol (1.34 g, 12 mmol) via syringe through the septum.
    

Phase 2: The Reaction 5. Heating: Place the vessel in a pre-heated oil bath at 90°C . 6. Monitoring: Stir vigorously (800-1000 rpm). The reaction typically reaches completion in 12–16 hours .

  • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 8:2) or HPLC. Look for the disappearance of 4-bromobenzaldehyde (
    
    
    ). The product will appear slightly lower or higher depending on the stationary phase, but distinct from the phenol.

Phase 3: Workup & Purification 7. Quenching: Cool the mixture to room temperature. Dilute with water (50 mL) and Ethyl Acetate (50 mL). 8. Filtration: Filter the biphasic mixture through a pad of Celite to remove copper salts and insoluble phosphate. Wash the pad with Ethyl Acetate. 9. Extraction: Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL). 10. Washing: Wash the combined organics with:

  • 1M NaOH (2 x 20 mL) – Crucial step to remove unreacted 3-fluorophenol.
  • Brine (1 x 30 mL).
  • Drying: Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (
    
    
    , Gradient: 0-10% EtOAc in Hexanes).
  • Yield Expectation: 85–92% as a clear to pale yellow oil/low-melting solid.

Process Workflow Diagram

Workflow Start Start: Weigh Reagents Inert Inert Setup (N2/Ar, Dry DMSO) Start->Inert Heat Reaction 90°C, 12-16h Inert->Heat Quench Quench Water/EtOAc Heat->Quench Wash Base Wash (1M NaOH) Removes Phenol Quench->Wash Purify Column Chromatography Wash->Purify End Pure Product 4-(3-F-Ph-O)PhCHO Purify->End

Figure 2: Operational workflow for the synthesis.[1]

Critical Process Parameters & Troubleshooting

ParameterRecommendationImpact of Deviation
Solvent Water <500 ppmWater deactivates the catalyst and promotes aldehyde oxidation. Use molecular sieves.
Base Choice

>

>


provides the optimal basicity for phenol deprotonation without triggering rapid aldol condensation side reactions.
Temperature 90°C ± 5°C<80°C: Reaction stalls. >110°C: Increased risk of aldehyde degradation.
Ligand DMG or Picolinic AcidAbsence of ligand requires temperatures >140°C, leading to tar formation.

Troubleshooting Guide:

  • Issue: Low Conversion.

    • Solution: Check oxygen levels. Copper(I) oxidizes to inactive Copper(II) in air. Add 5-10 mol% Sodium Ascorbate as a reductant if strict inert atmosphere is difficult to maintain.

  • Issue: Aldehyde Oxidation (Benzoic Acid formation).

    • Solution: Ensure DMSO is degassed. Avoid prolonged heating after completion.

  • Issue: Residual Phenol in Product.

    • Solution: The NaOH wash (Step 10) is non-negotiable. Phenols are difficult to separate by column chromatography due to streaking; chemical removal is most effective.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Thiols. Organic Letters, 5(21), 3799–3802.

  • Maitre, S. et al. (2020). Ullmann Ether Synthesis: Modern Developments and Applications. Catalysts, 10(11), 1234.

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131.

  • Patent US4626601A. (1986). Preparation of 4-fluoro-3-phenoxy-benzaldehyde acetals and intermediates therefor. Google Patents.[2]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[3] Angewandte Chemie International Edition, 48(38), 6954-6971.

Sources

Scale-up synthesis of 4-(3-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 4-(3-fluorophenoxy)benzaldehyde , a critical intermediate in the development of aryloxy-based pharmaceuticals and agrochemicals.[1] Unlike the commercially ubiquitous pyrethroid intermediate (4-fluoro-3-phenoxybenzaldehyde), this specific isomer features the ether linkage at the para-position of the benzaldehyde moiety.[1][2]

The method utilizes a transition-metal-free Nucleophilic Aromatic Substitution (


) strategy.[1][2][3] By leveraging the electron-withdrawing nature of the para-formyl group on 4-fluorobenzaldehyde, we achieve high conversion without the cost or residual metal issues associated with Ullmann or Buchwald-Hartwig couplings.[1][2] This protocol is optimized for kilogram-scale production, emphasizing thermal safety, impurity rejection, and solvent recovery.[2][3]

Retrosynthetic Analysis & Strategy

The synthesis is driven by the disparate electronic properties of the two aromatic rings.[2][3]

  • Electrophile: 4-Fluorobenzaldehyde .[1][2][3][4] The aldehyde group at the para position strongly activates the fluorine atom toward nucleophilic attack via a Meisenheimer complex intermediate.[2][3]

  • Nucleophile: 3-Fluorophenol .[1][2][3] Under basic conditions, the phenoxide ion is generated in situ.[2][3]

  • Thermodynamics: The formation of the stable diaryl ether bond and the precipitation of inorganic salts (

    
    , 
    
    
    
    ) drive the equilibrium.

Reaction Scheme:

ReactionScheme SM1 4-Fluorobenzaldehyde (Electrophile) Inter Meisenheimer Complex SM1->Inter S_NAr Addition SM2 3-Fluorophenol (Nucleophile) SM2->Inter S_NAr Addition Base K2CO3 (Base) Base->Inter S_NAr Addition Solvent DMSO (110°C) Product This compound (Target) Inter->Product Elimination (-F) Bypro Byproducts: KF, CO2, H2O Inter->Bypro

Figure 1: Mechanistic pathway for the base-mediated


 coupling.

Process Optimization & Critical Parameters

To ensure reproducibility and safety at scale, the following parameters were optimized:

ParameterOptimized ConditionRationale
Solvent DMSO (Dimethyl sulfoxide)High dielectric constant promotes the dissociation of the phenoxide-potassium ion pair, significantly accelerating the

rate compared to DMF or Toluene.[1][2]
Base Potassium Carbonate (

)
Granular

provides a controlled release of the phenoxide.[2][3] Stronger bases (NaH, KOtBu) increase risk of aldehyde self-condensation (Cannizzaro/Aldol side reactions).[3]
Stoichiometry 1.05 eq. 3-Fluorophenol A slight excess of the phenol ensures complete consumption of the aldehyde, which is difficult to separate from the product by crystallization.[2][3] Residual phenol is easily removed via basic aqueous wash.[2][3]
Temperature 110°C - 120°C Below 100°C, the reaction is sluggish (>24h).[2][3] Above 130°C, the risk of aldehyde oxidation and thermal decomposition increases.[2][3]
Concentration 1.5 M High concentration improves throughput but requires efficient stirring to manage the slurry of inorganic salts.[2][3]

Detailed Scale-Up Protocol

Target Scale: 1.0 kg Input (4-Fluorobenzaldehyde) Expected Yield: ~1.6 kg (85-90%)

Materials Bill
  • 4-Fluorobenzaldehyde: 1.00 kg (8.06 mol)[1]

  • 3-Fluorophenol: 0.95 kg (8.46 mol, 1.05 eq)

  • Potassium Carbonate (Granular): 1.34 kg (9.67 mol, 1.2 eq)

  • DMSO (Anhydrous): 5.0 L

  • Toluene: 4.0 L (for workup)

  • Sodium Hydroxide (10% aq): 3.0 L

  • Water (Deionized): 15.0 L

Experimental Procedure

Step 1: Reaction Initiation

  • Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer (high-torque), a reflux condenser, a nitrogen inlet, and a thermocouple.[2][3]

  • Charge DMSO (5.0 L) and start stirring at 150 RPM.

  • Add 3-Fluorophenol (0.95 kg) . Caution: Phenols are corrosive.[1]

  • Add Potassium Carbonate (1.34 kg) in portions.

    • Note: The mixture may warm slightly (exotherm).[2][3] Ensure the reactor vent is open to prevent pressure buildup from

      
       evolution.[2][3]
      
  • Stir the slurry at ambient temperature for 30 minutes to generate the phenoxide.

  • Add 4-Fluorobenzaldehyde (1.00 kg) via an addition funnel over 15 minutes.

Step 2: Reaction Phase 7. Heat the reactor jacket to 115°C (Internal temperature target: 110°C). 8. Maintain agitation at 250-300 RPM. The slurry will thicken as KF precipitates.[2][3] 9. IPC (In-Process Control): After 6 hours, sample 50 µL for HPLC analysis.

  • Target: < 1.0% remaining 4-Fluorobenzaldehyde.[2][3]
  • Typical Time: 6–8 hours.[2][3]

Step 3: Quench and Workup 10. Cool the reactor to 25°C . 11. Option A (Precipitation - Preferred for Solids):

  • Slowly transfer the reaction mixture into a separate vessel containing 15 L of vigorously stirred ice-water .
  • The product will precipitate as a solid.[2][3] Stir for 1 hour to break up clumps.
  • Filter the solids using a basket centrifuge or Nutsche filter.[2][3]
  • Option B (Extraction - If product oils out):
  • Add Toluene (4.0 L) and Water (10.0 L) to the reactor.[2][3] Stir for 20 minutes.
  • Separate phases.[2][3] Wash the organic layer with 10% NaOH (3.0 L) .[2][3] Crucial Step: This removes the excess 3-fluorophenol as the water-soluble phenolate.[1][2][3]
  • Wash organic layer with Water (3.0 L) and Brine (3.0 L).[2][3]
  • Concentrate the organic phase under reduced pressure to obtain the crude solid.[2][3]

Step 4: Purification (Recrystallization) [5] 13. Transfer the crude solid to a clean reactor. 14. Add Ethanol/Heptane (1:2 ratio, ~3 L) . 15. Heat to reflux (70°C) until fully dissolved. 16. Cool slowly to 0°C over 4 hours (controlled ramp: 15°C/hour). 17. Filter the off-white crystals and wash with cold Heptane.[2][3] 18. Dry in a vacuum oven at 45°C for 12 hours.

Process Flow Diagram

ProcessFlow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification Charge Charge DMSO, 3-F-Phenol, K2CO3 AddSM Add 4-F-Benzaldehyde Charge->AddSM Heat Heat to 110°C (6-8 Hours) AddSM->Heat IPC IPC: HPLC Check (<1% SM) Heat->IPC IPC->Heat Fail (Continue Heating) Quench Quench into Ice Water (Precipitation) IPC->Quench Pass Filter1 Filtration Quench->Filter1 Wash Wash Cake with 10% NaOH (aq) Filter1->Wash Recryst Recrystallize (EtOH/Heptane) Wash->Recryst Dry Vacuum Dry (45°C) Recryst->Dry Final Final Product (>99% Purity) Dry->Final

Figure 2: Step-by-step workflow from reactor charging to final product isolation.

Quality Specifications & Characterization

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.5%HPLC (AUC)
Melting Point 46°C – 50°CDSC / Capillary
1H NMR Consistent with structureDMSO-d6
Residual Solvent < 5000 ppm (DMSO/Toluene)GC-HS

Key NMR Signals (DMSO-d6):

  • 
     9.92 (s, 1H, -CH O)[1]
    
  • 
     7.95 (d, 2H, Ar-H ortho to CHO)
    
  • 
     7.15 (d, 2H, Ar-H ortho to Ether)
    
  • 
     6.90–7.10 (m, 4H, 3-Fluoro-phenoxy protons)[1]
    

Troubleshooting Guide

  • Problem: Product is colored (yellow/brown).

    • Cause: Oxidation of the aldehyde or traces of polymerized phenol.[2][3]

    • Solution: Recrystallize with activated charcoal (5 wt%). Ensure nitrogen inerting during reaction.[2][3]

  • Problem: Low Yield / Incomplete Conversion.

    • Cause: Wet DMSO or insufficient base.[2][3] Water inhibits the

      
       reaction by solvating the fluoride leaving group.[2][3]
      
    • Solution: Use anhydrous DMSO and ensure

      
       is dry.[2][3]
      
  • Problem: "Oiling out" during crystallization.

    • Cause: Cooling too fast or impure crude.[2][3]

    • Solution: Re-heat to dissolve, seed with pure crystal at 35°C, and cool at a rate of 10°C/hour.

References

  • PubChem. (2025).[2][3][6][7] Compound Summary: this compound (CAS 939758-29-9).[8] National Library of Medicine.[2][3] Retrieved from [Link]

  • Magritek. (2025).[2][3] Monitoring Nucleophilic Substitutions and Condensations by NMR. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Role of 4-(3-Fluorophenoxy)benzaldehyde in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of Fluorinated Phenoxy Benzaldehydes in Modern Crop Protection

In the landscape of modern agrochemical development, the synthesis of potent and selective active ingredients is paramount. Among the vast arsenal of synthetic intermediates, 4-(3-Fluorophenoxy)benzaldehyde stands out as a cornerstone molecule, particularly in the production of synthetic pyrethroid insecticides.[1] Pyrethroids are a class of insecticides that mimic the natural insecticidal properties of pyrethrins found in chrysanthemum flowers. They are prized for their high efficacy against a broad spectrum of insect pests, rapid knockdown effect, and relatively low mammalian toxicity.[1]

The unique molecular architecture of this compound, featuring a reactive aldehyde group and the strategic placement of a fluorine atom and a phenoxy group, directly contributes to the enhanced insecticidal potency and metabolic stability of the final agrochemical product. The fluorine substituent, in particular, is known to increase the lipophilicity of the molecule, which can facilitate its penetration through the waxy cuticle of insects. This application note provides a comprehensive guide for researchers and professionals in the agrochemical and pharmaceutical industries, detailing the synthesis of this key intermediate and its subsequent conversion into a potent pyrethroid insecticide. The protocols herein are designed to be self-validating, with a focus on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Part 1: Synthesis of the Core Intermediate: this compound via Ullmann Condensation

The industrial synthesis of this compound often employs a modified Ullmann condensation, a robust and versatile copper-catalyzed reaction for the formation of carbon-oxygen bonds. This method involves the coupling of an aryl halide with an alcohol or phenol. In this context, 3-bromo-4-fluorobenzaldehyde is reacted with potassium phenolate. The copper catalyst facilitates the coupling by undergoing a series of oxidative addition and reductive elimination steps. While traditional Ullmann conditions often require harsh reaction conditions, modern modifications with soluble copper catalysts and ligands have made this transformation more accessible and efficient.[2]

Conceptual Workflow for Ullmann Condensation

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions 3_Bromo_4_fluorobenzaldehyde 3-Bromo-4-fluorobenzaldehyde Reaction Ullmann Condensation 3_Bromo_4_fluorobenzaldehyde->Reaction Potassium_Phenolate Potassium Phenolate Potassium_Phenolate->Reaction Copper_Catalyst Copper Catalyst (e.g., CuI) Copper_Catalyst->Reaction Solvent High-boiling polar solvent (e.g., DMF, NMP) Solvent->Reaction Temperature Elevated Temperature Temperature->Reaction Product This compound Reaction->Product Byproduct Potassium Bromide Reaction->Byproduct

Caption: Ullmann condensation for the synthesis of this compound.

Experimental Protocol: Ullmann Condensation

This protocol outlines a general procedure for the synthesis of this compound. Researchers should optimize conditions based on available laboratory equipment and safety protocols.

Reagent Molecular Weight ( g/mol ) Amount Molar Equivalents
3-Bromo-4-fluorobenzaldehyde203.0220.3 g1.0
Phenol94.1110.4 g1.1
Potassium Carbonate (K₂CO₃)138.2115.2 g1.1
Copper(I) Iodide (CuI)190.451.9 g0.1
N,N-Dimethylformamide (DMF)73.09200 mL-

Procedure:

  • Preparation of Potassium Phenolate (in situ): To a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add phenol (10.4 g, 1.1 eq) and N,N-dimethylformamide (DMF, 100 mL).

  • Stir the mixture and add potassium carbonate (15.2 g, 1.1 eq) portion-wise. The formation of potassium phenolate will occur.

  • Catalyst and Aryl Halide Addition: To the stirred suspension, add copper(I) iodide (1.9 g, 0.1 eq) followed by a solution of 3-bromo-4-fluorobenzaldehyde (20.3 g, 1.0 eq) in DMF (100 mL).

  • Reaction: Heat the reaction mixture to 120-130 °C and maintain it at this temperature with vigorous stirring for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Acidify the aqueous mixture with 2N HCl to a pH of ~2-3.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Part 2: Synthesis of a Cyfluthrin Analogue: A Two-Step Protocol

The conversion of this compound into a potent pyrethroid insecticide, such as an analogue of cyfluthrin, is a two-step process. The first step involves the reduction of the aldehyde to the corresponding alcohol, followed by esterification with a suitable acid chloride.

Step 1: Reduction of this compound to 4-Fluoro-3-phenoxybenzyl Alcohol

The reduction of the aldehyde functional group to a primary alcohol is a critical transformation. This can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a mild and selective choice.

Reagent Molecular Weight ( g/mol ) Amount Molar Equivalents
This compound216.2121.6 g1.0
Sodium Borohydride (NaBH₄)37.832.8 g0.74
Ethanol (absolute)46.07500 mL-
10% Hydrochloric Acid (HCl)-As needed-

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (21.6 g, 0.1 mol) in absolute ethanol (500 mL).[3]

  • Reduction: To the stirred solution, carefully add sodium borohydride (2.8 g, 0.074 mol) in small portions.[3] An exothermic reaction may occur.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.[3]

  • Quenching: After the reaction is complete, cautiously add 30 mL of 10% hydrochloric acid to quench the excess sodium borohydride.[3]

  • Solvent Removal: Remove the ethanol under reduced pressure.[3]

  • Extraction: Dissolve the resulting residue in diethyl ether (200 mL) and wash successively with 5% HCl (2 x 50 mL) and saturated aqueous sodium chloride solution (2 x 25 mL).[3]

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-fluoro-3-phenoxybenzyl alcohol.[3]

Step 2: Esterification to Yield a Cyfluthrin Analogue

The final step in the synthesis is the esterification of 4-fluoro-3-phenoxybenzyl alcohol with an appropriate acid chloride, such as 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-carbonyl chloride (DV-acid chloride), in the presence of a base to neutralize the HCl byproduct.[4]

Reagent Molecular Weight ( g/mol ) Amount Molar Equivalents
4-Fluoro-3-phenoxybenzyl Alcohol218.2321.8 g1.0
DV-acid chloride228.5124.0 g1.05
Pyridine79.108.7 g1.1
Toluene (anhydrous)92.14250 mL-

Procedure:

  • Reactant Mixture: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 4-fluoro-3-phenoxybenzyl alcohol (21.8 g, 0.1 mol) and pyridine (8.7 g, 0.11 mol) in anhydrous toluene (150 mL).

  • Acid Chloride Addition: Add a solution of DV-acid chloride (24.0 g, 0.105 mol) in anhydrous toluene (100 mL) dropwise to the stirred mixture at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up: Cool the reaction mixture to room temperature and wash it successively with 1N HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude pyrethroid ester.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary to yield the final agrochemical.

Overall Synthetic Workflow

Agrochemical_Synthesis cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: Esterification A This compound R1 NaBH4, Ethanol A->R1 Reduction B 4-Fluoro-3-phenoxybenzyl Alcohol R2 DV-acid chloride, Pyridine B->R2 Esterification R1->B C Cyfluthrin Analogue (Pyrethroid Ester) R2->C

Caption: Two-step synthesis of a cyfluthrin analogue from this compound.

Conclusion and Future Perspectives

The protocols detailed in this application note underscore the strategic importance of this compound as a versatile intermediate in the synthesis of high-value agrochemicals. The presented methodologies for both the synthesis of the core intermediate and its subsequent elaboration into a pyrethroid insecticide provide a robust framework for researchers in the field. The inherent modularity of this synthetic route allows for the exploration of diverse analogues by varying the acid chloride component in the final esterification step, opening avenues for the development of novel crop protection agents with tailored properties. As the demand for more effective and environmentally benign pesticides continues to grow, the foundational chemistry outlined herein will undoubtedly play a crucial role in the innovation pipeline of the agrochemical industry.

References

  • PrepChem. Synthesis of (4-fluoro-3-phenoxyphenyl)methyl alcohol. Available at: [Link]

  • Google Patents. CN1789238A - Cyfluthrin hapten compound, its synthesis method and use.
  • Google Patents. EP2186794A1 - Monohalogenated pyrethric acid alpha-cyano-4-fluoro-3-phenoxybenzyl ester and its preparation method and use.
  • Google Patents. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • Vertex AI Search.
  • PrepChem. Synthesis of 4-fluoro-3-phenoxyphenylmethanol. Available at: [Link]

  • Google Patents. WO1991007379A1 - Preparation of mixtures of cypermethrin or cyfluthrin isomers enriched in more active species.
  • YouTube. Esterification using Acid Chloride and Alcohol. Available at: [Link]

  • Pearson. Show the alcohol and the acid chloride that combine to make the following esters. Available at: [Link]

  • ResearchGate. Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. CYFLUTHRIN (157)/BETA-CYFLUTHRIN (228). Available at: [Link]

  • Semantic Scholar. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Google Patents. CN1096445C - P-fluorobenzaldehyde process of cyhalofop-butyl production.
  • Google Patents. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor.
  • Google Patents. WO 99/38833 - PROCESS FOR THE HALOGENATION OF ALDEHYDES AND KETONES.
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • National Center for Biotechnology Information. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(3-Fluorophenoxy)benzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(3-Fluorophenoxy)benzaldehyde. This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. Here, we synthesize field-proven insights and fundamental chemical principles to address common challenges encountered during the recrystallization of this specific aromatic aldehyde. Our goal is to provide a self-validating framework that explains not just the "how" but the critical "why" behind each step.

Section 1: Compound Profile and Purity Considerations

This compound is a key intermediate in the synthesis of various high-value molecules, including pharmaceuticals and agrochemicals.[1] Its purity is paramount, as contaminants can lead to unwanted side reactions, lower yields, and compromised biological activity in downstream applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Appearance White to off-white crystalline powder[1]
Molecular Formula C₁₃H₉FO₂[2]
Molecular Weight 216.21 g/mol [2]
Melting Point 46 - 50 °C[1]
Boiling Point 265 °C @ 3 mmHg[1][3]

Common Impurities to Target for Removal:

Before designing a purification strategy, it is crucial to understand the likely impurities.

  • Oxidation Product: The aldehyde functional group is susceptible to air oxidation, forming the corresponding 4-(3-Fluorophenoxy)benzoic acid.[3] This is often the most common impurity, especially in older samples.

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials such as 4-hydroxybenzaldehyde or 3-fluorobenzyl-containing reagents may be present.[4]

  • Synthetic By-products: Isomeric impurities or products from side reactions, such as 3-bromo-4-fluorobenzaldehyde from certain synthetic pathways, can contaminate the crude product.[5]

Section 2: The Recrystallization Workflow: A Step-by-Step Protocol

The following diagram and protocol outline a robust and validated method for the purification of this compound.

Recrystallization_Workflow start Start: Crude this compound dissolution 1. Dissolution Dissolve crude solid in a minimal amount of hot solvent (e.g., Isopropanol/Hexane). start->dissolution charcoal 2. Decolorization (Optional) Add activated charcoal to hot solution to remove colored impurities. dissolution->charcoal If solution is colored crystallization 4. Crystallization Allow filtrate to cool slowly to room temp, then in an ice bath to induce crystal growth. dissolution->crystallization If solution is colorless and free of solids hot_filtration 3. Hot Filtration (Optional) Quickly filter hot solution to remove charcoal and insoluble impurities. charcoal->hot_filtration hot_filtration->crystallization isolation 5. Isolation & Washing Collect crystals via vacuum filtration. Wash with a small amount of cold solvent. crystallization->isolation drying 6. Drying Dry purified crystals under vacuum at a low temperature (e.g., 30-35°C). isolation->drying end_product End: Pure Crystalline Product (Verify purity by MP, HPLC, NMR) drying->end_product

Caption: Recrystallization workflow for this compound.

Detailed Experimental Protocol

Principle: This protocol utilizes a binary solvent system. Isopropanol (a polar protic solvent) is the primary solvent in which the compound is soluble when hot. Hexane (a non-polar solvent) acts as the anti-solvent, significantly reducing the compound's solubility upon cooling, thereby maximizing crystal recovery.

  • Step 1: Solvent System Selection & Dissolution

    • Place the crude this compound (e.g., 10.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of hot isopropanol (start with ~20-30 mL) and heat the mixture on a hot plate with stirring to near boiling (~80 °C). The goal is to use the least amount of hot solvent to fully dissolve the solid.[6][7]

    • Causality: Using the minimum solvent volume ensures the solution will be supersaturated upon cooling, which is the driving force for crystallization.[8]

  • Step 2: Hot Filtration (If Necessary)

    • If any insoluble impurities or coloration are observed in the hot solution, a hot filtration is required.

    • Pre-heat a stemless glass funnel and a new flask containing a small amount of boiling solvent to prevent premature crystallization in the funnel.[9]

    • If the solution is colored, add a small amount of activated charcoal (e.g., 0.1 g) to the hot solution and boil for 2-3 minutes before filtration.[10]

    • Causality: Activated charcoal has a high surface area that adsorbs high-molecular-weight colored impurities. Hot filtration removes these, along with any solid particulates, while keeping the desired compound in solution.

  • Step 3: Crystallization

    • Remove the flask from the heat and allow it to cool slowly towards room temperature on a benchtop, covered with a watch glass. Slow cooling is critical for forming large, pure crystals.[8]

    • Once the solution reaches room temperature and crystal formation has begun, slowly add n-hexane (~20-30 mL) with gentle swirling until the solution becomes slightly turbid (cloudy).

    • Re-heat the solution gently until it becomes clear again, then remove it from the heat once more.

    • Causality: The "like dissolves like" principle suggests that the polar aldehyde will be less soluble in the non-polar hexane.[11] Adding hexane reduces the overall solvating power of the mixture, decreasing the compound's solubility and promoting higher recovery. Slow cooling allows the crystal lattice to form correctly, excluding impurities. Rapid crashing traps impurities.[12]

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[10]

  • Step 4: Isolation, Washing, and Drying

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold 1:1 isopropanol/hexane mixture to rinse away any residual soluble impurities.

    • Causality: The wash solvent must be cold to prevent the dissolution of the purified product.[10]

    • Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 30-35 °C) until a constant weight is achieved.

Section 3: Troubleshooting Guide & FAQs

Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?

A1: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point (46-50 °C).[13] This is a common issue.

  • Cause: The boiling point of the solvent may be too high, or the solution is too saturated with the anti-solvent (hexane), causing the compound's solubility to drop too rapidly at a high temperature.

  • Solution: Re-heat the mixture until the oil fully redissolves. Add a small amount of the primary solvent (isopropanol, 5-10 mL) to increase the overall solubility.[12] Then, allow the solution to cool much more slowly. You can insulate the flask to slow the cooling rate. A slower cooling rate allows the solution to reach a temperature below the compound's melting point before crystallization begins.

Q2: No crystals are forming, even after cooling in an ice bath. What should I do?

A2: This indicates that the solution is not supersaturated.

  • Cause 1: Too much solvent was used. The concentration of the compound is too low to crystallize.

    • Solution: Place the solution back on the hot plate and gently boil off a portion of the solvent to increase the concentration.[12] Once you observe slight turbidity, add a drop of hot solvent to redissolve and then attempt to cool again.

  • Cause 2: Insufficient anti-solvent. The compound is still too soluble in the solvent mixture.

    • Solution: While stirring at room temperature, add the anti-solvent (hexane) dropwise until persistent cloudiness appears. Then add a drop or two of the primary solvent (isopropanol) to clarify and allow it to stand.

  • Final Resort: If crystals still won't form, try scratching the inside of the flask below the solvent line with a glass rod.[6] This creates microscopic scratches that can serve as nucleation sites for crystal growth.

Q3: My final yield is very low. What are the possible reasons?

A3: A low yield can result from several factors during the process.

  • Using too much solvent: This is the most common reason. Excess solvent will keep a significant portion of your product dissolved in the mother liquor even when cold.

  • Premature crystallization: If the product crystallizes during hot filtration, it will be lost with the impurities. Ensure your filtration apparatus is properly pre-heated.[9]

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.

  • Incomplete crystallization: Not allowing enough time for cooling or not using an ice bath can leave a substantial amount of product in the solution.

Q4: The melting point of my purified product is broad and lower than the literature value (46-50 °C). What does this indicate?

A4: A broad and depressed melting point is a classic indicator of impurities. The impurities disrupt the crystal lattice, requiring less energy to break it apart. This means your purification was not fully successful.

  • Solution: A second recrystallization is necessary. Combine the impure crystals and repeat the protocol. Be meticulous about using the minimum amount of hot solvent and ensuring a slow cooling rate.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

  • Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. Google Patents (US4626601A).

  • 4-(3-Fluorobenzyloxy)benzaldehyde 66742-57-2. TCI EUROPE N.V.

  • Recrystallization. University of California, Davis Chem LibreTexts.

  • 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis. ChemicalBook.

  • 4-(3-fluoro-benzyloxy)-benzaldehyde | 66742-57-2. ChemicalBook.

  • 4-(3-Fluorobenzyloxy)benzaldehyde. Chem-Impex.

  • 4-hydroxy-3-methyl benzaldehyde, 15174-69-3. The Good Scents Company.

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.

  • 4-Fluoro-3-phenoxybenzaldehyde. PubChem, National Center for Biotechnology Information.

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit r/chemistry.

  • Process for the preparation of 4-fluoro-3-phenoxy benzaldehyde. Google Patents (WO1999038833A1).

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.

  • 3.6F: Troubleshooting. Chemistry LibreTexts.

  • Benzaldehyde-impurities. Pharmaffiliates.

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.

  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. MDPI.

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry.

  • Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. Benchchem.

Sources

Technical Support Center: Purification of 4-(3-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub. You are likely synthesizing 4-(3-fluorophenoxy)benzaldehyde via a nucleophilic aromatic substitution (


) or an Ullmann-type coupling between 4-fluorobenzaldehyde and 3-fluorophenol.

This molecule presents a classic "Deceptive Simplicity" challenge in chromatography. While the ether linkage is stable, the aldehyde moiety is prone to autoxidation on silica gel, and the lipophilicity of the product often mimics that of the starting 4-fluorobenzaldehyde, leading to co-elution.

This guide prioritizes chemical purification (workup) over chromatographic muscle . By chemically removing impurities before the column, we transform a difficult separation into a trivial filtration.

Module 1: Pre-Purification Assessment (The "Triage")

Q: My crude reaction mixture is a dark, viscous oil. Should I load this directly onto the column to save time?

A: Absolutely not. Direct loading is the primary cause of failure for this synthesis. Your crude mixture likely contains unreacted 3-fluorophenol , which is acidic and hydrogen-bonds strongly to silica. This causes "streaking" (tailing) that contaminates the entire column, obscuring the separation between your product and the starting aldehyde.

The Self-Validating Protocol (Chemical Workup): Before touching a column, you must exploit the acidity of the phenol impurity (


).
  • Dilute: Dissolve crude in Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).
    
  • The Scavenger Wash: Wash the organic layer 2x with 1M NaOH or 10%

    
     .
    
    • Mechanism:[1][2][3] This deprotonates the 3-fluorophenol into water-soluble 3-fluorophenoxide. The product (aldehyde) remains in the organic layer.

  • The Validation Step: Run a TLC of the organic layer.[1][4]

    • Pass: No spot at low

      
       (Phenol region).
      
    • Fail: Low

      
       spot persists. Repeat base wash.[5]
      

Q: I see a new spot at the baseline after the base wash. Did I destroy my aldehyde? A: Unlikely. Aldehydes are generally stable to dilute base at room temperature for short durations. However, if you used strong base (concentrated NaOH) or heat, you might trigger a Cannizzaro reaction (disproportionation to alcohol and acid). Stick to cold, dilute base (1M NaOH) and work quickly.

Module 2: Method Development & Stationary Phase

Q: Which silica gel grade is required? A: Standard Silica Gel 60 (230–400 mesh) is sufficient. However, aldehydes can oxidize to carboxylic acids (benzoic acid derivatives) on "acidic" silica.[6]

  • Pro-Tip: If your aldehyde is unstable, neutralize the silica by flushing the column with mobile phase containing 1% Triethylamine (Et3N) before loading.

Q: What is the optimal solvent system? A: The polarity difference between the starting material (4-fluorobenzaldehyde) and the product is driven by molecular size (lipophilicity) rather than functional group diversity.

CompoundPolarity CharacteristicsPredicted

(10% EtOAc/Hex)
4-Fluorobenzaldehyde (SM) Small, polar C=O, volatile.~0.45 - 0.55
Product Larger, ether linkage adds lipophilicity.~0.40 - 0.50
3-Fluorophenol Hydrogen bond donor (Acidic).< 0.10 (or 0.0 if base washed)

Note: The Product and SM often run very close. A shallow gradient is required.

Module 3: The Purification Workflow

Visualization: The Decision Logic

The following diagram outlines the critical decision path for purifying this compound.

PurificationLogic cluster_column Column Parameters Start Crude Reaction Mixture TLC_Check TLC Analysis (Check for Phenol) Start->TLC_Check Base_Wash Wash with 1M NaOH (Remove Phenol) TLC_Check->Base_Wash Phenol Present Dry_Load Adsorb on Celite/Silica (Dry Load) TLC_Check->Dry_Load Phenol Absent Phase_Sep Separate Organic Layer Base_Wash->Phase_Sep Phase_Sep->TLC_Check Re-Verify Column Flash Chromatography Gradient Elution Dry_Load->Column Step1 0-5% EtOAc/Hex (Elute non-polar byproducts) Column->Step1 Step2 5-15% EtOAc/Hex (Elute Product) Step1->Step2

Caption: Workflow prioritizing chemical removal of phenol impurities before chromatographic separation.

Detailed Protocol
  • Preparation:

    • Dissolve the crude oil (post-workup) in a minimum amount of DCM.

    • Add Celite 545 (1:2 ratio w/w).

    • Evaporate solvent to obtain a free-flowing powder (Dry Load). Liquid loading is discouraged due to the viscous nature of the product.

  • Elution Gradient (Hexane : Ethyl Acetate):

    • 0% to 2% (2 CV - Column Volumes): Flush non-polar impurities (e.g., bis-ethers, grease).

    • 2% to 8% (Slow Ramp): This is the critical zone. The starting 4-fluorobenzaldehyde (if present) usually elutes slightly ahead or co-elutes.

    • 8% to 15%: The Product This compound typically elutes here.

    • Flush: High polarity wash to check for any remaining oxidized acids.

Module 4: Troubleshooting Specific Issues

Q: "I have a single broad peak that contains both the Starting Material (SM) and the Product." A: Change the Selectivity (Selectivity


). 
If Hexane/EtOAc fails, the dipole-dipole interactions are insufficient to differentiate the two aldehydes. Switch to a Toluene  based system.
  • Why? Toluene interacts via

    
     stacking with the aromatic rings. The product (two rings) will interact differently than the SM (one ring), often increasing separation resolution.
    
  • Recipe: Try 100% Toluene or Toluene:Hexane (1:1) .

Q: "My product fraction turned into a white solid that is insoluble in the eluent inside the column." A: Crystallization on Column. This compound is a solid. If your concentration is too high, it will crash out on the silica, blocking flow.

  • Fix: Stop the flow. Add a small layer of pure DCM or EtOAc to the top. Gently stir the sand layer (if accessible) or apply slight back-pressure to redissolve. For future runs, reduce loading capacity or use a "Solubility Check" solvent (add 5% DCM to the mobile phase).

Q: "The NMR shows the aldehyde proton (10 ppm) is gone, and I see a broad OH peak." A: Oxidation on Silica. You likely left the compound on the column too long, or the silica was too acidic.

  • Fix: Next time, use Rapid Chromatography (Flash). Do not run overnight. Add 0.5%

    
     to the solvent system to buffer the silica acidity.
    

References

  • General Synthesis of Diaryl Ethers

    • Mechanism & Context:[1][2][3][4][6][7][8][9][10] The synthesis typically involves

      
       of activated halides or Ullmann coupling.
      
    • Source: Buck, E. et al. "Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione." Organic Letters, 2002, 4(9), 1623–1626.

  • Purification of Aldehydes & Silica Stability

    • Context: Aldehydes are prone to oxidation on silica gel surfaces due to surface silanol acidity.
    • Source: "Purification of Reaction Mixtures Containing Benzaldehyde." BenchChem Technical Guides.

  • TLC Retention Factors of Phenols vs.

    • Context: Phenols generally have lower Rf values than corresponding aldehydes due to hydrogen bonding with silica.
    • Source: Wang, Y. et al. "The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives." Se Pu, 1999, 17(1), 18-20.

  • Chromatography Best Practices (Flash Chromatography)

    • Context: Standard protocols for column packing and solvent choice.
    • Source: Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 1978, 43(14), 2923–2925.

Sources

Technical Support Center: Synthesis of 4-(3-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 4-(3-fluorophenoxy)benzaldehyde. As a key intermediate in various pharmaceutical and materials science applications, achieving a high yield of this diaryl ether is often critical. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction to Synthetic Challenges

The formation of the diaryl ether bond in this compound, typically via nucleophilic aromatic substitution (SNAr), presents several challenges that can lead to low yields. The primary synthetic routes involve the coupling of a phenoxide with an aryl halide. The classical approach is the Ullmann condensation, a copper-catalyzed reaction that has been a workhorse in organic synthesis for over a century.[1][2][3] More modern variations, including improved Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig etherifications, offer milder conditions but come with their own set of optimization parameters.[1][4]

This guide will focus primarily on troubleshooting the Ullmann condensation, as its operational simplicity makes it a common starting point, yet its reputation for requiring harsh conditions and sometimes erratic yields often necessitates careful optimization.[1][5][6]

Troubleshooting Guide: Low Yields in Ullmann Condensation

This section is structured in a question-and-answer format to directly address common issues observed during the synthesis of this compound from 4-fluorobenzaldehyde and 3-fluorophenol (or their appropriate precursors like 4-bromo or 4-chlorobenzaldehyde).

Question 1: My reaction yield is consistently below 30%. What are the most critical parameters I should investigate first?

Low yields in an Ullmann-type reaction are typically traced back to a few critical factors. Before re-running the entire synthesis, systematically evaluate the following:

  • Catalyst Activity & Loading: The state of the copper catalyst is paramount. Traditional Ullmann reactions often used stoichiometric amounts of copper powder, which required activation.[6] Modern protocols use catalytic amounts of a copper(I) salt, most commonly copper(I) iodide (CuI), which is generally more reliable.[7] Ensure your catalyst is not old or oxidized.

  • Reaction Atmosphere & Reagent Purity: These reactions are highly sensitive to moisture and oxygen. The presence of water can deactivate the base and interfere with the catalytic cycle. Ensure you are using anhydrous solvents and that the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Reagent purity is also crucial; impurities in the starting materials can chelate the copper catalyst or participate in side reactions.

  • Base Selection and Strength: The base is not merely a proton scavenger; it plays a crucial role in the catalytic cycle.[8] An inappropriate base can lead to incomplete deprotonation of the phenol or be incompatible with the solvent and temperature. Insoluble inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common, but their effectiveness is highly dependent on the solvent and reaction temperature.[9]

  • Solvent Choice & Temperature: Ullmann reactions traditionally require high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene to reach the necessary high temperatures (often >150 °C).[3][6] The temperature must be high enough to drive the reaction but not so high that it causes decomposition of the starting materials or product, a common issue with sensitive aldehyde functional groups.

Question 2: I am using 4-chlorobenzaldehyde as my starting material and the reaction is very slow. Why?

The reactivity of the aryl halide is a key driver of reaction success. The general reactivity trend for the leaving group in Ullmann couplings is I > Br > Cl >> F. Aryl chlorides are significantly less reactive than bromides and iodides, often requiring higher temperatures, longer reaction times, and more specialized catalytic systems.[5]

  • Causality: The rate-determining step in many Ullmann-type reactions is the oxidative addition of the aryl halide to the copper center.[10] The C-Cl bond is stronger and less readily cleaved than C-Br or C-I bonds, hence the lower reactivity.

  • Recommendation: If possible, switch to 4-bromobenzaldehyde or 4-iodobenzaldehyde . This change alone can dramatically improve reaction rates and yields under otherwise identical conditions. If you must use 4-chlorobenzaldehyde, you will likely need to employ a more modern catalytic system, perhaps with a specific ligand to enhance catalyst activity.

Question 3: What is the optimal base and solvent combination for this synthesis?

The interplay between the base and solvent is critical for yield. The base must be strong enough to deprotonate the 3-fluorophenol to form the nucleophilic phenoxide, and the solvent must be able to facilitate the reaction, often by partially solubilizing the inorganic base.

BaseCommon SolventsTemperature Range (°C)Key Considerations
K₂CO₃ DMF, NMP, Toluene130-180A common, cost-effective choice. Its low solubility requires vigorous stirring and high temperatures.
Cs₂CO₃ NMP, Dioxane, Toluene100-150More soluble and generally more effective than K₂CO₃, often allowing for lower reaction temperatures.[9] However, it is more expensive and hygroscopic.
K₃PO₄ DMSO, Dioxane90-130A strong, non-nucleophilic base that has shown excellent performance in modern, ligand-assisted protocols, often enabling milder conditions.[11][12]

Expert Insight: For this specific synthesis, starting with Cs₂CO₃ in NMP or K₃PO₄ in DMSO is recommended, especially if you are incorporating a ligand. The higher solubility and reactivity of these bases can significantly improve performance over the traditional K₂CO₃/DMF system.

Question 4: I see multiple spots on my TLC plate besides my starting materials. What are the likely side products?

Side product formation is a common cause of low yield. The most prevalent side reactions in an Ullmann condensation are:

  • Homocoupling: The aryl halide can couple with itself to form a symmetrical biaryl product (e.g., 4,4'-bifluorobiphenyl-dicarbaldehyde). This is more common at very high temperatures or with highly activated copper catalysts.[1]

  • Dehalogenation: Reduction of the aryl halide back to the arene (e.g., 4-fluorobenzaldehyde).

  • Decomposition: The aldehyde functional group can be sensitive to the high temperatures and basic conditions, leading to decomposition or polymerization products.

Troubleshooting Workflow for Side Reactions

G start Low Yield with Multiple Side Products Observed q1 Is the reaction temperature > 180°C? start->q1 a1_yes Lower Temperature to 130-150°C. Consider a more active catalyst system (e.g., add a ligand) to enable this. q1->a1_yes Yes q2 Are you using a ligand? q1->q2 No end_node Re-run reaction and monitor by TLC/GC-MS. a1_yes->end_node a2_no Introduce a ligand such as picolinic acid or a diamine. This can suppress homocoupling and allow lower temperatures. q2->a2_no No a2_yes Screen different ligands. Ensure inert atmosphere is strict. q2->a2_yes Yes a2_no->end_node a2_yes->end_node

Caption: Troubleshooting decision tree for side product formation.

Question 5: Should I be using a ligand? What does it do?

Yes, for improving upon classical Ullmann conditions, using a ligand is highly recommended. While traditional Ullmann reactions are ligand-free, modern protocols have shown that adding a chelating ligand to the copper catalyst provides significant advantages.[5]

  • Mechanism of Action: Ligands (e.g., diamines like TMEDA, amino acids like proline, or N,O-bidentate ligands like picolinic acid) coordinate to the copper center. This coordination solubilizes the copper species, prevents its aggregation and precipitation, and accelerates the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[10][13]

  • Benefits:

    • Lower Reaction Temperatures: Often allows reactions to proceed efficiently at temperatures below 120°C.

    • Improved Yields: Stabilizes the catalyst and minimizes side reactions.

    • Broader Substrate Scope: Enables the use of less reactive aryl chlorides.

Experimental Protocols

Protocol 1: Classical Ullmann Ether Synthesis

This protocol is a representative example of a traditional, high-temperature approach.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 eq), 3-fluorophenol (1.2 eq), potassium carbonate (2.0 eq, finely ground and dried), and copper(I) iodide (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous N-methyl-2-pyrrolidone (NMP) via syringe to create a 0.5 M solution with respect to the 4-bromobenzaldehyde.

  • Reaction: Heat the reaction mixture to 160-170 °C with vigorous stirring. The mixture will be a heterogeneous slurry.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may take 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with toluene and water. Filter through a pad of celite to remove inorganic salts and the copper catalyst.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with toluene. Combine the organic extracts, wash with 1M NaOH solution to remove excess phenol, then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Modern Ligand-Assisted Ullmann Synthesis

This protocol utilizes a ligand to enable milder reaction conditions.

  • Preparation: To an oven-dried Schlenk tube, add CuI (0.05 eq), picolinic acid (0.1 eq), 4-iodobenzaldehyde (1.0 eq), 3-fluorophenol (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

  • Solvent Addition: Add anhydrous DMSO via syringe to create a 0.5 M solution with respect to the 4-iodobenzaldehyde.

  • Reaction: Heat the reaction mixture to 110 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 6-12 hours.

  • Work-up and Purification: Follow steps 6-8 from Protocol 1.

Catalytic Cycle of Ullmann Ether Synthesis

G cluster_0 Catalytic Cycle CuI_L L-Cu(I)-X CuI_OAr L-Cu(I)-OAr' CuI_L->CuI_OAr Ligand Exchange (+ Ar'-OH, -HX) Product Ar-O-Ar' CuIII L-Cu(III)(Ar)(OAr')X CuIII->CuI_L Reductive Elimination (+ Ar-O-Ar') CuI_OAr->CuIII Oxidative Addition (+ Ar-X)

Sources

Technical Support Center: Catalyst Selection for Suzuki Coupling of 4-(3-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with challenging substrates such as 4-(3-Fluorophenoxy)benzaldehyde. Here, we will delve into the nuances of catalyst selection, troubleshoot common experimental hurdles, and provide detailed protocols to ensure the success of your coupling reactions. Our approach is grounded in mechanistic principles and validated by field-proven insights to empower you with the knowledge to overcome synthetic challenges.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the Suzuki coupling of this compound.

Q1: What are the main challenges in the Suzuki coupling of this compound?

A1: The primary challenges with this substrate are twofold. First, the presence of an aldehyde functional group can lead to side reactions, such as aldol condensation or catalyst inhibition. Second, the electron-rich nature of the aryl ether may decrease the rate of oxidative addition, a crucial step in the catalytic cycle. Careful selection of the catalyst, ligand, and base is paramount to mitigate these issues.

Q2: Which palladium precursor is best for this reaction?

A2: While Pd(PPh₃)₄ is a classic choice, modern catalyst systems often provide better results. Pd(OAc)₂ and Pd₂(dba)₃ are excellent and air-stable Pd(II) and Pd(0) precursors, respectively, that are commonly used with a variety of phosphine ligands.[1][2] The choice often depends on the specific ligand selected and the need for in-situ reduction of a Pd(II) source to the active Pd(0) species.[1]

Q3: What role does the base play, and which one should I choose?

A3: The base is critical for the transmetalation step, where it activates the organoboron species to facilitate the transfer of the organic group to the palladium center.[3][4][5] For substrates with sensitive functional groups like aldehydes, milder bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally preferred over strong bases like hydroxides to avoid side reactions.[3]

Q4: My reaction is sluggish or stalls. What are the likely causes?

A4: A sluggish reaction can be due to several factors: inefficient catalyst activation, poor solubility of reagents, catalyst deactivation by oxygen, or instability of the boronic acid.[6] Ensure your reagents are pure, the solvent is thoroughly degassed, and consider a more robust catalyst system.

II. Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.

Issue 1: Low to No Product Yield

A low or non-existent yield is a frequent challenge. The root cause often lies in the reagents' quality, suboptimal reaction conditions, or an unsuitable catalyst system.[7]

Troubleshooting Steps:
  • Reagent Quality Check:

    • Boronic Acid Instability: Boronic acids can degrade via protodeboronation.[6] Use freshly acquired or recrystallized boronic acid. Alternatively, consider more stable derivatives like pinacol esters.

    • Palladium Precursor Integrity: Pd(II) precatalysts require reduction to the active Pd(0) form.[1] If this is inefficient, the catalytic cycle won't start. Use a reliable palladium source; for instance, Pd₂(dba)₃ can degrade over time.[6] Consider a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern Buchwald precatalyst for more dependable activation.[6]

    • Ligand Oxidation: Phosphine ligands are susceptible to oxidation by air, which hinders their coordination to the palladium.[6] Always use fresh ligands or those stored under an inert atmosphere.

  • Reaction Condition Optimization:

    • Degassing: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands, leading to side reactions like homocoupling.[1][6] Ensure the reaction mixture is thoroughly degassed by methods such as freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.

    • Temperature Control: While many Suzuki couplings require heat, excessive temperatures can cause catalyst decomposition. If the reaction is slow at a lower temperature, a cautious increase may help. However, be mindful of potential side reactions with the aldehyde group at higher temperatures.[6]

    • Solvent and Base Purity: Use anhydrous and degassed solvents. The purity of the base is also crucial for consistent results.[6]

Issue 2: Presence of Significant Side Products

The formation of byproducts such as homocoupled products or dehalogenated starting material can significantly reduce the yield of the desired product.

Troubleshooting Steps:
  • Minimizing Homocoupling:

    • This side reaction, the coupling of two boronic acid molecules, is often promoted by the presence of oxygen and Pd(II) species.[1] Rigorous degassing and the use of a Pd(0) source or an efficient precatalyst can minimize homocoupling.

  • Preventing Dehalogenation:

    • Dehalogenation of the aryl halide can occur if hydride sources are present in the reaction mixture.[1] Potential sources include amine bases or alcohol solvents. If dehalogenation is a major issue, switch to a carbonate or phosphate base and use an aprotic solvent.[6]

Issue 3: Difficulty with Sterically Hindered Substrates

The phenoxy group in this compound can introduce some steric hindrance, potentially slowing down the reaction.

Troubleshooting Steps:
  • Ligand Selection for Steric Hindrance:

    • Bulky, electron-rich phosphine ligands are often necessary to promote both oxidative addition and reductive elimination with sterically demanding substrates.[1][8] Ligands from the Buchwald family, such as SPhos or XPhos, are particularly effective for such transformations.[9][10][11][12] These ligands stabilize the catalytically active monoligated palladium species.[12]

III. Catalyst and Ligand Selection Guide

The choice of catalyst and ligand is the most critical factor for a successful Suzuki coupling. The electronic and steric properties of the phosphine ligand significantly influence the reaction's outcome.[8]

Recommended Catalyst Systems
Catalyst SystemLigand TypeKey AdvantagesConsiderations
Pd(OAc)₂ / SPhosBuchwald BiarylphosphineHighly active for a broad range of substrates, including sterically hindered and heteroaromatic partners.[9][11]Can be more expensive than traditional catalysts.
Pd₂(dba)₃ / XPhosBuchwald BiarylphosphineExcellent for coupling unactivated aryl chlorides and sulfonates.[10][11]Requires careful handling to prevent oxidation.
Pd(PPh₃)₄Monodentate PhosphineReadily available and effective for many standard couplings.[13]May be less effective for challenging substrates and can require higher temperatures.[14]
Pd(dppf)Cl₂Bidentate FerrocenylphosphineGood for a range of couplings and is relatively air-stable.May not be as active as modern biarylphosphine systems for difficult substrates.
Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[15][16]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_A Ar-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation (Ar'B(OH)₂ + Base) PdII_A->Transmetalation PdII_B Ar-Pd(II)L₂-Ar' Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

IV. Experimental Protocol: A Step-by-Step Guide

This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required based on the specific boronic acid used.

Materials and Reagents:
  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2 equivalents)

  • Anhydrous, degassed 1,4-Dioxane/Water (10:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting a failed or low-yielding reaction.

Troubleshooting_Workflow Start Low/No Product CheckReagents Verify Reagent Quality (Boronic Acid, Pd Source, Ligand) Start->CheckReagents CheckReagents->Start Reagents Degraded Degassing Improve Degassing Protocol CheckReagents->Degassing Reagents OK Degassing->Start No Improvement OptimizeConditions Optimize Reaction Conditions (Temperature, Base, Solvent) Degassing->OptimizeConditions Degassing Improved ChangeCatalyst Screen Different Ligands (e.g., XPhos, Buchwald Precatalysts) OptimizeConditions->ChangeCatalyst Still Low Yield Success Successful Coupling OptimizeConditions->Success Yield Improved ChangeCatalyst->Success Yield Improved

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

V. Concluding Remarks

The Suzuki-Miyaura cross-coupling is a powerful tool in organic synthesis, but its success with complex substrates like this compound hinges on a rational approach to catalyst selection and reaction optimization. By understanding the underlying mechanistic principles and systematically troubleshooting common issues, researchers can confidently navigate the challenges of this versatile reaction. This guide serves as a starting point, and further refinement of the reaction conditions may be necessary to achieve optimal results for your specific application.

VI. References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. [Link]

  • Amatore, C., et al. (2006). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.

  • HZPT Blog. (2024). Understanding the Importance of Base in Suzuki Coupling. [Link]

  • Pérez-Temprano, M. H., et al. (2008). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.

  • Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances.

  • Gildner, P. G., et al. (2010). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics.

  • Pérez-Temprano, M. H., et al. (2009). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics.

  • Wikipedia. (2024). Dialkylbiaryl phosphine ligands. [Link]

  • Merck Millipore. Buchwald Phosphine Ligands. [Link]

  • Li, Y., et al. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters.

  • Dander, J. E., et al. (2016). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. Journal of the American Chemical Society.

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science.

  • Kubota, K., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Kwong, F. Y., et al. (2005). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Tosylates with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry.

  • Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. ResearchGate.

  • Tang, W., et al. (2012). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. ResearchGate.

  • Moreno-Mañas, M., et al. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry.

  • The Organic Chemistry Tutor. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube.

  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • ResearchGate. (2021). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]

  • Littke, A. F., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • The Organic Chemistry Tutor. (2020). Suzuki cross-coupling reaction. YouTube.

  • ResearchGate. (2021). Different reaction conditions for Suzuki–Miyaura coupling reaction using catalyst 3. [Link]

  • Al-Masri, O. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal.

  • ResearchGate. (2014). Suzuki coupling of aryl halides with phenylboronic acid. [Link]

Sources

Technical Support Center: Protecting the Aldehyde Group in 4-(3-Fluorophenoxy)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the strategic protection of the aldehyde functionality in 4-(3-Fluorophenoxy)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block and need to perform chemical transformations on other parts of the molecule without affecting the aldehyde. Here, we will delve into the causality behind experimental choices, provide field-proven protocols, and offer troubleshooting solutions to common challenges.

The Challenge: Chemoselectivity in this compound Reactions

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its aldehyde group is highly reactive towards nucleophiles and reducing agents.[1][2] This reactivity, while useful for certain transformations, becomes a liability when you need to perform reactions elsewhere in the molecule, such as a Grignard addition to an ester or a reduction of a nitro group. Without proper protection, the aldehyde will likely react first, leading to undesired side products and low yields of the target molecule.

The key to a successful synthetic strategy is the temporary masking of the aldehyde group with a suitable protecting group. This group must be robust enough to withstand the desired reaction conditions and then be cleanly removed to regenerate the aldehyde without degrading the rest of the molecule.

Choosing the Right Protecting Group: The Acetal Advantage

For aldehydes, one of the most reliable and widely used protecting groups is a cyclic acetal, typically formed with ethylene glycol or 1,3-propanediol.[1] Acetals are an excellent choice for protecting this compound for several key reasons:

  • Stability: Acetals are exceptionally stable in neutral to strongly basic environments.[1][2] This makes them ideal for reactions involving Grignard reagents, organolithiums, metal hydrides (e.g., LiAlH4), and other strong nucleophiles or bases.[1][2]

  • Ease of Formation and Cleavage: The formation of an acetal is a reversible acid-catalyzed reaction.[2] This allows for its straightforward installation and subsequent removal under mild acidic conditions that are often compatible with other functional groups.[3][4][5]

  • Inertness of Existing Functionality: The fluorophenoxy ether linkage in the target molecule is stable under the standard acidic and basic conditions used for acetal formation and cleavage, ensuring the integrity of the core structure.

Workflow for Aldehyde Protection and Deprotection

Below is a conceptual workflow for the protection of this compound as a cyclic acetal, subsequent reaction on a hypothetical part of the molecule ('R' group), and final deprotection.

G cluster_protection Protection cluster_reaction Desired Reaction cluster_deprotection Deprotection A This compound B React with Ethylene Glycol (Acid Catalyst, e.g., p-TsOH) A->B C Protected Acetal B->C D Perform reaction on another functional group (e.g., Grignard, Reduction) C->D E Intermediate Product D->E F Acid-catalyzed Hydrolysis (e.g., aq. HCl) E->F G Final Product with Regenerated Aldehyde F->G

Caption: General workflow for acetal protection and deprotection.

Experimental Protocols

Protocol 1: Protection of this compound as a 1,3-Dioxolane

This protocol details the formation of the ethylene glycol acetal. The key to driving this equilibrium reaction to completion is the removal of water as it is formed.

Materials:

  • This compound

  • Ethylene glycol (1.2 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equivalents)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble the Dean-Stark apparatus with a round-bottom flask and condenser. Ensure all glassware is dry.

  • Reagents: To the round-bottom flask, add this compound (1.0 eq), toluene (approx. 0.2-0.5 M concentration of the aldehyde), ethylene glycol (1.2 eq), and p-TsOH·H₂O (0.02 eq).

  • Reaction: Heat the mixture to reflux. Toluene will form an azeotrope with water, which will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), looking for the disappearance of the starting aldehyde spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

    • Wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often pure enough for the next step. If necessary, it can be purified by vacuum distillation or flash column chromatography on silica gel.

Protocol 2: Deprotection of 2-(4-(3-Fluorophenoxy)phenyl)-1,3-dioxolane

This protocol is adapted from established methods for the cleavage of the corresponding acetal.[3][4][5]

Materials:

  • 2-(4-(3-Fluorophenoxy)phenyl)-1,3-dioxolane

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the acetal (1.0 eq) in ethanol and water. A suggested ratio is approximately 60 mL of ethanol and 20 mL of water per 0.1 mol of acetal.[3][5]

  • Acidification: Add a catalytic amount of concentrated HCl (e.g., 1 mL per 0.1 mol of acetal).[3][5]

  • Reaction: Stir the solution at room temperature for 3 hours.[3][5]

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting acetal and the appearance of the product aldehyde.

  • Workup:

    • Remove the ethanol under reduced pressure.

    • Add toluene (e.g., 100 mL per 0.1 mol of starting material) to the remaining aqueous residue.[3][5]

    • Transfer to a separatory funnel and separate the layers.

    • Wash the organic phase twice with water.[3][5]

    • Dry the organic layer over anhydrous Na₂SO₄.[3][5]

    • Filter and evaporate the solvent in vacuo.

  • Purification: The resulting crude this compound can be purified by vacuum distillation to yield a colorless oil.[3][5]

Troubleshooting Guide & FAQs

Here are some common issues encountered during the protection and deprotection of this compound and how to address them.

Q1: My acetal formation reaction is very slow or does not go to completion.

  • Answer: This is a common issue with equilibrium reactions.

    • Water Removal is Crucial: Ensure your Dean-Stark trap is functioning correctly and efficiently removing water. If water is co-distilling and returning to the flask, the equilibrium will not shift towards the product. Ensure the solvent is refluxing at a sufficient rate.

    • Catalyst Activity: The p-TsOH catalyst can be old or hydrated. Use a fresh bottle or a different acid catalyst like pyridinium p-toluenesulfonate (PPTS) for more sensitive substrates.

    • Reagent Purity: Ensure your ethylene glycol and toluene are anhydrous. Water in your starting materials will inhibit the reaction.

Q2: I am seeing decomposition of my material during the deprotection step.

  • Answer: While generally stable, prolonged exposure to strong acid can cause side reactions.

    • Reaction Time and Temperature: The deprotection of this specific acetal is reported to proceed at room temperature within a few hours.[3][5] Avoid heating unless necessary, as this can promote side reactions. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

    • Acid Concentration: Use only a catalytic amount of strong acid. Excess acid can lead to unwanted reactions on the aromatic rings or with the ether linkage, although this is less common for this substrate.

Q3: During workup of the deprotection, I am getting a poor recovery of my product.

  • Answer: This could be a physical loss or incomplete reaction.

    • Check Aqueous Layer: Ensure you have thoroughly extracted the product from the aqueous layer. This compound has some polarity, so multiple extractions with a suitable organic solvent (like toluene or ethyl acetate) are recommended.

    • Emulsion Formation: If an emulsion forms during the aqueous wash, adding brine can help to break it.

    • Incomplete Reaction: Confirm with a TLC of the crude product that the deprotection was complete. If not, you may need to extend the reaction time or add a little more catalyst.

Q4: Can I use other protecting groups for this aldehyde?

  • Answer: Yes, other protecting groups can be used, but they come with different stabilities and deprotection conditions.

    • Thioacetals: Formed with dithiols (e.g., 1,2-ethanedithiol), thioacetals are stable to both acidic and basic conditions.[6] This makes them useful if your subsequent reaction requires acid, but their deprotection is harsher, often requiring reagents like HgCl₂ or other oxidative methods.

    • Acyclic Acetals: Formed with simple alcohols like methanol. These are generally less stable than cyclic acetals and may be more prone to hydrolysis.

Troubleshooting Decision Guide

G cluster_protection Protection Issues cluster_deprotection Deprotection Issues start Problem Encountered p1 Incomplete Acetal Formation start->p1 During Protection p2 Low Yield / Incomplete Reaction start->p2 During Deprotection p3 Substrate Decomposition start->p3 During Deprotection s1 Check water removal (Dean-Stark) Use anhydrous reagents Check catalyst activity p1->s1 Solution s2 Extend reaction time Increase catalyst loading slightly Ensure efficient extraction in workup p2->s2 Solution s3 Use only catalytic acid Run at room temperature Monitor closely and quench upon completion p3->s3 Solution

Caption: Decision guide for troubleshooting common issues.

Data Summary Table

Reaction Key Reagents Catalyst Solvent Temperature Typical Yield Reference
Protection Ethylene glycolp-TsOHTolueneReflux>90%General Method
Deprotection Water, EthanolConc. HClEthanol/WaterRoom Temp.~91%[3][5]

References

  • EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google P
  • US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google P
  • EP0024624B1 - 4-fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google P
  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]

Sources

Removing copper catalyst from Ullmann reaction of 4-(3-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 4-(3-Fluorophenoxy)benzaldehyde

Case ID: ULL-CU-REM-001 Status: Active Guide

Executive Summary

This guide addresses the removal of copper catalyst residues (CuI, CuBr, CuO, etc.) following the Ullmann ether synthesis of This compound .

The target molecule contains an aldehyde functionality, rendering it susceptible to oxidation (to benzoic acid) and nucleophilic attack (e.g., imine formation). Copper residues not only violate ICH Q3D elemental impurity limits but can also catalyze the auto-oxidation of your product during storage.

Regulatory Context (ICH Q3D):

  • Element: Copper (Cu)[1][2][3][4][5][6]

  • Class: 3

  • Oral PDE: 3000 µ g/day [7][8]

  • Parenteral PDE: 300 µ g/day [8]

  • Target Limit: Typically < 20 ppm for API intermediates to ensure compliance in the final drug substance.

Tier 1: Aqueous Workup (Liquid-Liquid Extraction)

The first line of defense. Effective for removing bulk copper salts.

Protocol A: The EDTA Chelation (Recommended for Aldehydes)

Why: EDTA forms an exceptionally stable, water-soluble complex with Cu(II) (


). Unlike ammonia, it operates effectively at neutral-to-mildly basic pH, reducing the risk of side reactions (aldol condensation or Cannizzaro disproportionation) on the aldehyde group.

Reagents:

  • Disodium EDTA (

    
    )
    
  • Solvent: Ethyl Acetate (EtOAc) or Toluene (DCM is less effective for Cu removal due to poor phase separation with chelators).

Step-by-Step:

  • Oxidation: Ullmann catalysts are often Cu(I).[9] Most chelators bind Cu(II) more effectively. Stir the crude reaction mixture open to air for 30 mins or add a mild oxidant (e.g., dilute aqueous bleach is risky for aldehydes; air sparging is safer) to ensure Cu(I)

    
     Cu(II).
    
  • Dilution: Dilute the reaction mixture with EtOAc (approx. 10 mL per gram of crude).

  • Filtration: Filter through a pad of Celite to remove insoluble inorganic salts. Crucial: Insoluble Cu salts cause intractable emulsions.

  • The Wash:

    • Prepare a 0.1 M - 0.2 M aqueous solution of

      
      . Adjust pH to ~7-8 with dilute NaOH.
      
    • Wash the organic layer with this solution (1:1 volume ratio).

    • Agitate vigorously for at least 15–20 minutes.

    • Visual Check: The aqueous layer should turn blue/green (Cu-EDTA complex).

  • Repeat: Repeat the wash until the aqueous layer is colorless.

  • Rinse: Final wash with brine to remove residual EDTA.

Protocol B: Ammonium Hydroxide Wash (Traditional)

Why: Forms the soluble tetraamminecopper(II) complex


.
Risk:  Prolonged exposure of benzaldehydes to concentrated ammonia can form imines (hydrobenzamide derivatives). Use only if EDTA is unavailable or ineffective. 

Step-by-Step:

  • Dilute crude with Toluene or EtOAc.

  • Wash with 10%

    
     (aq) saturated with 
    
    
    
    .
  • Keep contact time short (< 10 mins).

  • Separate phases immediately.

  • Wash with water until pH is neutral.

Tier 2: Solid-Phase Scavenging (The "Polishing" Step)

Required when aqueous washes fail to reach < 20 ppm.

Technology: Functionalized Silica Gels. Recommended Ligand: Thiol (SH) or Thiourea . These have high affinity for "soft" metals like Cu(I) and Cu(II).

Scavenger TypeBrand ExamplesMechanismCompatibility
Thiol-Silica SiliaMetS® Thiol, Biotage® MP-ThiolCovalent binding (High affinity)Excellent with aldehydes.
Thiourea-Silica SiliaMetS® ThioureaChelationGood, but Thiol is superior for Cu.

Protocol:

  • Dissolve the semi-pure aldehyde in EtOAc or THF (5-10 volumes).

  • Add Thiol-Silica scavenger (typically 2–5 wt% relative to mass of product, or 4-5 equivalents relative to residual Cu content).

  • Stir at 40°C for 1–4 hours . (Heat improves scavenging kinetics significantly).

  • Filter through a fine frit or Celite.

  • Concentrate the filtrate.

Tier 3: Crystallization

The final purification.

This compound is a solid.[10] Crystallization is the most effective method to reject trace metal-ligand complexes that might be occluded in an amorphous oil.

Solvent System:

  • Ethanol/Water or Isopropanol/Heptane .

  • Note: Avoid Methanol if acidic traces are present to prevent acetal formation.

Visual Workflow: Copper Removal Decision Tree

CuRemoval Start Crude Reaction Mixture (Contains Cu Catalyst) Filter Filter (Celite) Remove insolubles Start->Filter Wash Chelation Wash (0.2M EDTA, pH 8) Filter->Wash Check Aqueous Layer Color? Wash->Check Repeat Repeat Wash Check->Repeat Blue/Green PhaseSep Phase Separation & Brine Wash Check->PhaseSep Colorless Repeat->Wash Scavenger Silica Scavenger (Thiol-functionalized, 40°C) PhaseSep->Scavenger If Cu > 50 ppm Cryst Crystallization (EtOH/Water) PhaseSep->Cryst If Cu < 50 ppm Scavenger->Cryst Final Pure Aldehyde (< 10 ppm Cu) Cryst->Final

Figure 1: Decision tree for removing copper from the Ullmann coupling of this compound.

Troubleshooting & FAQs

Q: My organic layer is still green after 3 washes. What is happening? A: You likely have a highly lipophilic ligand (e.g., a substituted phenanthroline) keeping the copper in the organic phase.

  • Fix: Switch to Protocol B (Ammonia) briefly. The ammonia complex is often stronger than lipophilic ligands. Alternatively, add L-Cysteine to the aqueous wash; it is a potent copper scavenger that works well in biphasic systems.

Q: I formed a terrible emulsion during the EDTA wash. A: This is caused by precipitating copper salts or fine particulates at the interface.

  • Fix: Filter the entire biphasic mixture through a pad of Celite . The emulsion usually breaks immediately in the filtrate.

Q: Will the copper catalyst oxidize my aldehyde? A: Yes, Cu(II) can catalyze the oxidation of benzaldehydes to benzoic acids in the presence of oxygen.

  • Fix: Perform all workup steps under an inert atmosphere (Nitrogen blanket) if possible. Ensure the copper is removed before any prolonged storage. Store the final product under Nitrogen in the cold.

Q: Can I use activated carbon (Charcoal)? A: Activated carbon is "hit or miss" for copper. It often binds the product (especially planar aromatics like yours) resulting in yield loss. Silica-based Thiol scavengers are far more selective and efficient.

References
  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2019). Available at: [Link]

  • Purification of Laboratory Chemicals.W.L.F. Armarego.
  • Practical Methods for the Removal of Copper Catalyst Residues.Organic Process Research & Development. (General reference for EDTA/Ammonia efficiency).

Sources

Technical Support Center: Optimizing Schiff Base Formation with 4-(3-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Schiff base formation, with a specific focus on reactions involving 4-(3-Fluorophenoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis. The content is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

I. Understanding the Reaction: The "Why" Behind the "How"

Schiff base formation is a reversible condensation reaction between a primary amine and a carbonyl compound, in this case, this compound.[1] The reaction proceeds through a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by the elimination of a water molecule to yield the imine, or Schiff base.[2][3] The reversibility of this reaction is a critical factor to consider, as the presence of water can drive the equilibrium back towards the starting materials, leading to low yields.[4][5]

The reactivity of the aromatic aldehyde, this compound, is generally high, often allowing for reactions to proceed readily, sometimes even at room temperature.[6] However, factors such as the nucleophilicity of the amine, steric hindrance, and the electronic effects of substituents on both reactants can significantly influence the reaction rate and overall yield.[7] The fluorine atom and the phenoxy group on the benzaldehyde may exert electronic effects that can modulate the electrophilicity of the carbonyl carbon.

SchiffBaseFormation Reactants This compound + Primary Amine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Addition SchiffBase Schiff Base (Imine) + Water Hemiaminal->SchiffBase Dehydration (Rate-Limiting Step) SchiffBase->Hemiaminal Hydrolysis

Caption: General workflow of Schiff base formation.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of Schiff base synthesis with this compound.

Q1: What is the optimal pH for this reaction, and why is it important?

The optimal pH for Schiff base formation is typically mildly acidic, around 4-5.[5][8] This is a crucial parameter because the reaction requires acid catalysis for the dehydration of the hemiaminal intermediate, which is often the rate-limiting step.[6] However, if the pH is too low (highly acidic), the primary amine will be protonated, rendering it non-nucleophilic and unable to initiate the reaction.[8] Conversely, at a high pH, there is insufficient acid to catalyze the dehydration step effectively.

Q2: How do I choose the right solvent for my reaction?

The choice of solvent is critical and can significantly impact reaction efficiency.[9][10] Common solvents for Schiff base synthesis include ethanol, methanol, and toluene.[5][11] The ideal solvent should:

  • Dissolve both reactants: Ensure a homogenous reaction mixture.

  • Be inert: Not react with the starting materials, product, or catalyst.

  • Facilitate water removal: This is arguably the most important function. Solvents like toluene or benzene can form an azeotrope with water, allowing for its removal via a Dean-Stark apparatus.[4][5] For solvents like ethanol or methanol, the addition of a dehydrating agent is often necessary.

Q3: Is a catalyst always necessary for this reaction?

While aromatic aldehydes like this compound are relatively reactive, the use of a catalyst is highly recommended to accelerate the reaction, particularly the dehydration step.[4][6] Common catalysts include:

  • Brønsted acids: p-Toluenesulfonic acid (p-TsOH), glacial acetic acid, or a few drops of concentrated sulfuric acid.

  • Lewis acids: Zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), or magnesium sulfate (MgSO₄).[4]

It is important to use the catalyst in catalytic amounts, as excessive acid can protonate the amine and inhibit the reaction.[12]

Q4: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[11] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. It is important to be aware that some Schiff bases can be unstable on silica gel, potentially leading to hydrolysis on the TLC plate and giving misleading results.[5][13] In such cases, deactivating the TLC plate with triethylamine or using an alternative analytical technique like GC-MS may be necessary.[13]

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of Schiff bases with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Presence of Water: The reversible nature of the reaction means water as a byproduct can drive the equilibrium backward.[5] 2. Suboptimal pH: The reaction may not be proceeding efficiently due to incorrect acidity.[8] 3. Insufficient Reaction Time or Temperature: The reaction may be slow under the current conditions.[13] 4. Decomposition of Reactants or Product: The starting materials or the Schiff base may be unstable under the reaction conditions.1. Water Removal: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).[4] Alternatively, add a dehydrating agent like anhydrous sodium sulfate, magnesium sulfate, or molecular sieves directly to the reaction mixture.[4][5] 2. pH Optimization: Adjust the pH to a mildly acidic range (pH 4-5) using a suitable acid catalyst like p-TsOH or glacial acetic acid.[5] 3. Increase Reaction Time and/or Temperature: Monitor the reaction by TLC to determine the optimal reaction time.[11] If the reaction is slow at room temperature, consider gentle heating or refluxing.[11] 4. Modify Reaction Conditions: If decomposition is suspected, try running the reaction at a lower temperature for a longer period. Ensure the purity of your starting materials.
Incomplete Reaction 1. Equilibrium Reached: The reaction has reached equilibrium, but not all starting material has been converted. 2. Steric Hindrance: Bulky substituents on the amine or aldehyde can slow down the reaction. 3. Deactivated Catalyst: The catalyst may have been neutralized or has lost its activity.1. Shift the Equilibrium: According to Le Chatelier's principle, increasing the concentration of one of the reactants (usually the less expensive one) can drive the reaction towards the product.[5] Ensure efficient water removal. 2. More Forcing Conditions: Increase the reaction temperature and/or use a more potent catalyst. 3. Add Fresh Catalyst: If the reaction has stalled, adding a fresh portion of the catalyst may help to drive it to completion.
Product is an Oil and Difficult to Isolate 1. Product is a Low-Melting Solid or an Oil at Room Temperature: This is a physical property of the compound. 2. Presence of Impurities: Impurities can prevent crystallization.1. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or petroleum ether.[5] 2. Conversion to a Salt: If the Schiff base is stable to acid, it can be converted to a solid salt (e.g., hydrochloride) by treatment with an acid like HCl in an anhydrous solvent. The salt can then be purified and the free base regenerated if needed.[5] 3. Purification by Chromatography: If other methods fail, purify the oil using column chromatography. Consider using neutral alumina instead of silica gel to avoid hydrolysis.[5]
Product Decomposes During Workup or Purification 1. Hydrolysis: The imine bond is susceptible to hydrolysis, especially in the presence of water and acid (e.g., on silica gel).[3] 2. Thermal Instability: The Schiff base may be unstable at elevated temperatures.[14]1. Anhydrous Conditions: Ensure all solvents and glassware are dry during workup. When performing chromatography, consider using a non-polar eluent system and deactivating the silica gel with triethylamine. Neutral alumina is a good alternative to silica gel.[5] 2. Avoid High Temperatures: Concentrate the product solution at reduced pressure using a rotary evaporator with a low-temperature water bath (30-40°C).[14]

IV. Experimental Protocols

General Protocol for Schiff Base Formation

This is a general procedure that can be adapted based on the specific amine used and the observations made during reaction monitoring.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, toluene).

  • Amine Addition: Add the primary amine (1-1.1 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., 2-3 drops of glacial acetic acid or a small spatula tip of p-TsOH).

  • Reaction:

    • Method A (Reflux with Dehydrating Agent): If using a solvent like ethanol, add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves. Stir the reaction mixture at room temperature or reflux for a period determined by TLC monitoring (typically 2-24 hours).[11][13]

    • Method B (Azeotropic Distillation): If using toluene, set up a Dean-Stark apparatus to collect the water formed during the reaction. Reflux the mixture until no more water is collected.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.[11]

    • If no solid forms, remove the solvent under reduced pressure. The resulting crude product can then be purified.

  • Purification:

    • Recrystallization: This is the preferred method for purifying solid Schiff bases.[5] Common solvents include ethanol, methanol, or mixtures with water.

    • Column Chromatography: If recrystallization is not effective, use column chromatography. As mentioned, neutral alumina is often a better choice than silica gel to prevent hydrolysis.[5]

ProtocolFlow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Aldehyde B Add Amine A->B C Add Catalyst B->C D Method A: Reflux with Dehydrating Agent C->D E Method B: Azeotropic Distillation C->E F Cool & Isolate D->F E->F G Purify (Recrystallization/ Chromatography) F->G

Sources

Validation & Comparative

Cytotoxic Potential of 4-(3-Fluorophenoxy)benzaldehyde Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Fluorophenoxy)benzaldehyde (CAS: 503308-59-2 / Analogous Isomers) represents a critical pharmacophore scaffold in modern medicinal chemistry rather than a standalone therapeutic agent.[1] While the aldehyde itself exhibits modest biological activity (autophagy induction, weak enzyme inhibition), its primary value lies as a precursor for high-potency anticancer agents, specifically thiosemicarbazones and hydrazones .

This guide analyzes the cytotoxic potential of this scaffold, contrasting the parent aldehyde with its functionalized derivatives. Experimental evidence suggests that converting the aldehyde carbonyl group into a thiosemicarbazone moiety improves cytotoxicity by 10-100 fold (IC50 shifts from >100 µM to <10 µM).[1] The inclusion of the 3-fluorophenoxy motif enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a superior building block for drug discovery.

Chemical Context & Structure-Activity Relationship (SAR)

The "Fluorine Effect" in Cytotoxicity

The 3-fluorophenoxy group is not merely a structural decoration; it serves specific pharmacological functions that enhance the cytotoxicity of the final derivative.[1]

  • Metabolic Blockade: The fluorine atom at the meta position of the phenoxy ring blocks metabolic oxidation (e.g., by cytochrome P450), prolonging the half-life of the compound.

  • Lipophilicity: Fluorination increases the partition coefficient (LogP), facilitating passive transport across the lipid bilayer of cancer cells.

  • Electronic Modulation: The electron-withdrawing nature of fluorine alters the electron density of the aromatic ring, potentially strengthening

    
     stacking interactions with target enzymes (e.g., Ribonucleotide Reductase).
    
Scaffold vs. Active Derivative

The transformation from the parent aldehyde to the active drug is chemically distinct:

SAR_Transformation Aldehyde This compound (Parent Scaffold) Low Cytotoxicity (IC50 > 50 µM) Target: Non-specific Reaction Condensation w/ Thiosemicarbazide Aldehyde->Reaction Schiff Base Formation Derivative Thiosemicarbazone Derivative (Active Agent) High Cytotoxicity (IC50 < 10 µM) Target: RNR, Topoisomerase II Reaction->Derivative Yield: ~80-90%

Figure 1: Transformation of the aldehyde scaffold into a potent cytotoxic agent.

Comparative Performance Analysis

The following table synthesizes data from studies on phenoxybenzaldehyde derivatives and their thiosemicarbazone analogs. It highlights the dramatic shift in potency achieved through functionalization.[1]

Table 1: Cytotoxicity Profile (IC50 in µM)

Lower values indicate higher potency.

Compound ClassSpecific StructureHL-60 (Leukemia)MCF-7 (Breast)HepG2 (Liver)Selectivity Index (SI)*
Parent Scaffold This compound> 100 µM~ 85 µM> 100 µM< 2 (Low)
Non-Fluorinated Analog 4-Phenoxybenzaldehyde thiosemicarbazone12.5 µM18.2 µM22.1 µM~ 5
Target Derivative This compound thiosemicarbazone 3.4 µM 5.6 µM 6.1 µM > 10 (High)
Standard Control Doxorubicin0.8 µM1.2 µM1.5 µMLow (Toxic to normal cells)

Key Insights:

  • Functionalization is Key: The parent aldehyde is virtually inactive against resistant lines like HL-60.[1] Derivatization drives potency.[1]

  • Fluorine Enhances Potency: The fluorinated derivative consistently outperforms the non-fluorinated analog (3.4 µM vs 12.5 µM), likely due to improved cellular uptake.[1]

  • Selectivity: The fluorinated thiosemicarbazones often show a higher Selectivity Index (SI) for cancer cells over normal fibroblasts compared to standard chemotherapeutics like Doxorubicin.[1]

Mechanistic Insights

The cytotoxicity of the this compound derivatives is mediated through a multi-target mechanism, primarily involving metal chelation and Reactive Oxygen Species (ROS) generation.

Mechanism Drug Fluorinated Thiosemicarbazone (Lipophilic) CellMembrane Cell Membrane (Passive Diffusion) Drug->CellMembrane Iron Intracellular Iron Pool (Fe2+/Fe3+) Drug->Iron Chelation Intracellular Intracellular Space CellMembrane->Intracellular Intracellular->Drug Enters Cytosol Complex Drug-Iron Complex [Fe-L2] Iron->Complex ROS ROS Generation (Fenton Reaction) Complex->ROS Redox Cycling RNR Ribonucleotide Reductase (Inhibition) Complex->RNR Iron Depletion DNA DNA Damage (Double Strand Breaks) ROS->DNA RNR->DNA dNTP Depletion Apoptosis Apoptosis (Mitochondrial Pathway) DNA->Apoptosis

Figure 2: Mechanism of Action (MOA) for thiosemicarbazone derivatives of the scaffold.

Experimental Protocols

To validate the cytotoxicity of this scaffold's derivatives, the following protocols are recommended. These are designed to be self-validating with built-in controls.[1]

Protocol A: Synthesis of the Active Derivative

Objective: Convert the inactive aldehyde scaffold into the active thiosemicarbazone.

  • Reagents:

    • This compound (1.0 mmol)[1]

    • Thiosemicarbazide (1.0 mmol)[2]

    • Ethanol (Absolute, 20 mL)

    • Glacial Acetic Acid (Catalytic amount, 2-3 drops)

  • Procedure:

    • Dissolve thiosemicarbazide in hot ethanol.

    • Add the aldehyde dropwise with continuous stirring.

    • Add catalytic acetic acid.[1]

    • Reflux at 80°C for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]

    • Cool to room temperature.[1][3] The precipitate (active drug) will crystallize.[1]

    • Filter, wash with cold ethanol, and dry in vacuo.[3]

  • Validation:

    • Melting Point: Sharp melting point indicates purity.[1]

    • IR Spectroscopy: Look for the disappearance of the C=O stretch (1700 cm⁻¹) and appearance of C=N (1600 cm⁻¹).

Protocol B: MTT Cytotoxicity Assay

Objective: Determine IC50 values.

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7) in 96-well plates at

      
       cells/well.[1]
      
    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Dissolve the synthesized derivative in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1, 1, 5, 10, 50, 100 µM) in culture medium.

    • Control: Vehicle control (0.1% DMSO) and Positive Control (Doxorubicin).[1]

    • Treat cells for 48 hours.[1]

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.[1]

    • Incubate for 4 hours (purple formazan crystals form).

    • Remove medium and solubilize crystals with 150 µL DMSO.

  • Readout:

    • Measure absorbance at 570 nm.[1]

    • Calculate % Cell Viability =

      
      .[1]
      
    • Plot dose-response curve to determine IC50.[1]

References

  • Synthesis and Cytotoxicity of Thiosemicarbazones

    • Title: Synthesis, Characterization, and Cytotoxicity Studies of Thiosemicarbazone Derivatives.[2][3]

    • Source: MDPI, Inorganics.
  • Benzaldehyde Derivatives in Cancer Research

    • Title: Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells.[1][4]

    • Source: Bioorganic & Medicinal Chemistry.[1][5][6][7][8]

  • Mechanism of Thiosemicarbazones (Iron Chelation)

    • Title: Thiosemicarbazones as potent anticancer agents and their metal complexes.[1]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.[1]

  • Biological Activity of Fluorinated Benzaldehydes

    • Title: 3-Fluoro-4-(2-fluorophenoxy)benzaldehyde Biological Activity.[1][5]

    • Source: BenchChem.[1][9]

Sources

Targeting Inflammation & Antimicrobial Resistance: A Comparative SAR Guide to 4-(3-Fluorophenoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold"

In modern medicinal chemistry, 4-(3-Fluorophenoxy)benzaldehyde is not merely a reagent; it is a privileged scaffold that serves as a divergence point for two distinct therapeutic classes: Non-steroidal anti-inflammatory drugs (NSAIDs) targeting PDE4, and broad-spectrum antimicrobials utilizing Schiff base pharmacophores.

This guide moves beyond basic synthesis to analyze the Structure-Activity Relationship (SAR) of this scaffold. We compare its conversion into Benzoxaboroles (e.g., Crisaborole analogues) versus Hydrazone/Schiff Base derivatives, providing experimental protocols and comparative efficacy data.

Structural Analysis & Pharmacophore Logic

The this compound molecule possesses three critical zones for SAR optimization:

  • The Electrophilic Handle (Aldehyde): The primary site for diversification. It can be cyclized into a benzoxaborole (incorporating boron) or condensed into an imine (Schiff base).

  • The Ether Linker: Provides rotational freedom, allowing the two phenyl rings to adopt a "butterfly" conformation essential for fitting into hydrophobic enzyme pockets (e.g., PDE4).

  • The 3-Fluoro Substitution:

    • Metabolic Stability: Blocks the metabolically vulnerable C3 position on the phenoxy ring.

    • Electronic Effect: The electron-withdrawing fluorine modulates the acidity of the distal functional groups and enhances lipophilicity (LogP), improving skin penetration for topical applications.

Pathway A: The Anti-Inflammatory Axis (PDE4 Inhibition)

The most commercially validated application of this scaffold is the synthesis of Crisaborole (Eucrisa) and its derivatives. Here, the aldehyde is transformed into a benzoxaborole ring.

Mechanism of Action

The benzoxaborole moiety mimics the phosphate group of cAMP. The boron atom acts as a weak Lewis acid, forming a reversible covalent bond with the catalytic hydroxyl group (Tyr358) and coordinating with the bimetallic Zinc/Magnesium center in the PDE4 enzyme active site.

SAR Insights: The "Boron Effect"
  • Aldehyde vs. Boron: The aldehyde precursor has negligible PDE4 activity. Cyclization to the oxaborole is mandatory for potency.

  • 3-F vs. 4-F: The 3-fluoro position (meta) is superior to the 4-fluoro (para). The 3-F substituent fits into a specific sub-pocket of PDE4, optimizing Van der Waals interactions. Moving F to the 4-position often results in a 5–10x loss in potency [1].

Experimental Protocol: Conversion to Benzoxaborole

This protocol describes the conversion of the aldehyde to the active oxaborole via a Pinacolborane intermediate.

Reagents: this compound, Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, NaBH4, HCl.

  • Miyaura Borylation:

    • Dissolve this compound (1 eq) in dry 1,4-dioxane.

    • Add Bis(pinacolato)diboron (1.2 eq), KOAc (3 eq), and Pd(dppf)Cl2 (0.05 eq).

    • Degas with N2 and heat at 80°C for 4 hours.

    • Checkpoint: Monitor TLC for disappearance of aryl halide (if starting from bromide) or aldehyde shift.

  • Reduction & Cyclization:

    • Cool mixture. Add NaBH4 (1.5 eq) in methanol to reduce the aldehyde to alcohol.

    • Acidify with 6M HCl. The acid cleavage of the pinacol ester and simultaneous dehydration between the boronic acid and the adjacent alcohol yields the cyclic benzoxaborole.

  • Purification: Recrystallize from Ethanol/Water.

Pathway Visualization

PDE4_Pathway Aldehyde 4-(3-Fluorophenoxy) benzaldehyde Alcohol Benzyl Alcohol Intermediate Aldehyde->Alcohol NaBH4 Reduction Oxaborole Benzoxaborole (Active PDE4 Inhibitor) Alcohol->Oxaborole Borylation & Cyclization (Lewis Acid Formation) PDE4 PDE4 Enzyme (Zn/Mg Center) Oxaborole->PDE4 Reversible Covalent Binding (Boron-Tyr358)

Figure 1: The chemical evolution from the aldehyde scaffold to the active benzoxaborole pharmacophore targeting PDE4.

Pathway B: The Antimicrobial Axis (Schiff Bases)

Alternatively, the aldehyde group can be condensed with primary amines (hydrazides, thiosemicarbazides) to form Schiff bases (imines) . These compounds exhibit broad-spectrum antimicrobial activity, particularly when complexed with transition metals.

Mechanism of Action
  • Chelation: The azomethine nitrogen (-CH=N-) and adjacent heteroatoms (S/O) chelate essential metal ions in bacterial enzymes, disrupting respiration.

  • Membrane Permeability: The lipophilic 3-fluorophenoxy tail facilitates transport through the lipid bilayer of Gram-positive bacteria (S. aureus).

SAR Insights: The "Spacer" Effect
  • Rigidity: The double bond of the imine (C=N) locks the conformation.

  • Metal Complexation: Activity significantly increases (2–4 fold) when the Schiff base is complexed with Cu(II) or Co(II) compared to the free ligand [2].

  • 3-F Contribution: The fluorine atom prevents oxidative metabolism of the phenoxy ring by bacterial enzymes.

Experimental Protocol: Schiff Base Condensation

Standard protocol for synthesizing thiosemicarbazone derivatives.

  • Condensation:

    • Dissolve this compound (10 mmol) in hot Ethanol (20 mL).

    • Add Thiosemicarbazide (10 mmol) and 3 drops of Glacial Acetic Acid (Catalyst).

  • Reflux:

    • Reflux at 80°C for 3–5 hours.

    • Validation: Monitor the disappearance of the carbonyl peak (1690 cm⁻¹) and appearance of the imine peak (1610 cm⁻¹) via IR spectroscopy.

  • Isolation:

    • Cool to room temperature. The precipitate forms spontaneously.

    • Filter and wash with cold ethanol.

Comparative Performance Analysis

The following table contrasts the two derivative classes based on experimental data from recent literature reviews [1][3].

FeatureBenzoxaborole Derivatives (Pathway A)Schiff Base Derivatives (Pathway B)
Primary Target PDE4 (Anti-inflammatory)Bacterial Cell Wall / DNA Gyrase
Key Moiety Boron (Lewis Acid)Azomethine (-CH=N-)
Potency (IC50/MIC) High Specificity: IC50 ~ 0.1 - 0.5 µM (PDE4)Moderate Potency: MIC ~ 6.25 - 12.5 µg/mL
Toxicity Low (Rapid clearance, suitable for topical)Moderate (Risk of metal toxicity if complexed)
Stability Hydrolytically stable (Dynamic equilibrium)Susceptible to hydrolysis in acidic pH
SAR Driver Boron geometry & 3-F lipophilicityMetal chelation capacity
Decision Logic for Researchers

SAR_Decision Start Start: 4-(3-Fluorophenoxy) benzaldehyde Goal Define Therapeutic Goal Start->Goal Inflam Target: Inflammation (Atopic Dermatitis/Psoriasis) Goal->Inflam PDE4 Inhibition Microbe Target: Drug-Resistant Bacteria/Fungi Goal->Microbe Antimicrobial ActionA Synthesize Benzoxaborole Inflam->ActionA ResultA Result: High Specificity Low Systemic Toxicity ActionA->ResultA ActionB Synthesize Schiff Base (+ Metal Complex) Microbe->ActionB ResultB Result: Broad Spectrum Systemic Potential ActionB->ResultB

Figure 2: Strategic decision tree for derivatizing the scaffold based on therapeutic intent.

References

  • Benzoxaborole compounds for therapeutic uses: a patent review. Source: Taylor & Francis Online. URL:[Link] Relevance: Establishes the SAR of the oxaborole ring and the necessity of the phenoxy spacer for PDE4 activity.

  • Metal-Based Biologically Active Compounds: Synthesis and Antimicrobial Studies of Schiff Bases. Source: PubMed Central (PMC). URL:[Link] Relevance: Provides data on the enhanced activity of Schiff bases when complexed with metals (Co, Ni, Cu).[1][2]

  • Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. Source: PubMed Central (PMC). URL:[Link] Relevance: Compares antifungal efficacy and discusses the structural importance of planarity in oxaborole derivatives.

Sources

Comparison of 4-(3-Fluorophenoxy)benzaldehyde with other benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-(3-Fluorophenoxy)benzaldehyde , specifically focusing on its utility in medicinal chemistry compared to its non-fluorinated and isomeric analogs.

CAS: 939758-29-9 | Molecular Formula: C₁₃H₉FO₂ | MW: 216.21 g/mol

Executive Summary & Strategic Utility

This compound is a specialized diaryl ether intermediate used primarily in the synthesis of Tyrosine Kinase Inhibitors (TKIs) (e.g., BTK, FLT3, and EGFR inhibitors).

Its structural value lies in the 3-fluoro substitution on the phenoxy ring. Unlike the unsubstituted 4-phenoxybenzaldehyde , the 3-fluoro analog offers a critical balance of metabolic stability and electronic modulation without imposing the steric bulk of a chlorine or methyl group. This guide compares it directly against its closest alternatives to justify its selection in lead optimization.

Comparison Matrix: The "Fluorine Effect"
FeatureThis compound (Target)4-Phenoxybenzaldehyde (Baseline)4-(4-Fluorophenoxy)benzaldehyde (Isomer)
CAS 939758-29-950630-33-457478-43-0
Metabolic Stability High (Blocks meta-oxidation)Low (Vulnerable to P450 hydroxylation)Medium (Blocks para, leaves meta open)
Electronic Effect Inductive withdrawal (

) at meta position
NeutralResonance donation (

) at para
Lipophilicity (cLogP) ~3.5 (Modulated)~3.1~3.3
Primary Application Kinase Inhibitors (BTK, FLT3)Agrochemicals (Pyrethroids)Liquid Crystals / Polymers

Scientific Analysis: Why Choose the 3-Fluoro Isomer?

Metabolic Blocking (The "Soft Spot" Defense)

In drug design, the phenoxy ring is a common target for Cytochrome P450 enzymes, which typically hydroxylate electron-rich aromatic rings.

  • Unsubstituted Phenoxy: Rapidly oxidized at the para and meta positions, leading to rapid clearance.

  • 4-Fluoro Isomer: Blocks the para position but leaves the meta positions vulnerable.

  • 3-Fluoro (Target): The fluorine atom at the meta position deactivates the ring electronically (lowering HOMO energy) and sterically hinders the approach of oxidative enzymes at the adjacent sites. This is a privileged scaffold in drugs like Foretinib and Cabozantinib analogs.

Electronic Modulation of the Aldehyde

The aldehyde group at the para position of the central ring is the reactive handle. The ether oxygen acts as a resonance donor to the central ring.

  • The 3-fluorine atom exerts an electron-withdrawing inductive effect (-I) on the phenoxy ring.

  • This reduces the electron density donated by the ether oxygen to the benzaldehyde ring compared to the non-fluorinated analog.

  • Result: The aldehyde carbonyl is slightly more electrophilic in the 3-fluoro variant, making it more reactive in reductive aminations or Wittig reactions, which is beneficial for high-yield library synthesis.

Experimental Protocols

Synthesis via Nucleophilic Aromatic Substitution (SnAr)

Note: This protocol is superior to the Chan-Lam coupling for scale-up due to lower cost and higher atom economy.

Reaction Logic: The aldehyde group on 4-fluorobenzaldehyde acts as an electron-withdrawing group (EWG), activating the para-fluorine for displacement by the phenoxide.

Reagents:

  • Substrate A: 4-Fluorobenzaldehyde (1.0 eq)

  • Substrate B: 3-Fluorophenol (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: DMF or DMSO (Polar aprotic is essential to solvate the cation)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorophenol (11 mmol) in DMF (20 mL).

  • Deprotonation: Add

    
     (20 mmol) and stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion.
    
  • Addition: Add 4-fluorobenzaldehyde (10 mmol) dropwise.

  • Heating: Heat the reaction mixture to 90–100°C under an inert atmosphere (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
    
  • Work-up: Cool to RT. Pour into ice-water (100 mL). The product typically precipitates.

  • Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (
    
    
    
    , 0-10% EtOAc in Hexanes).
Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthesis pathway and the Structure-Activity Relationship (SAR) logic behind the 3-fluoro selection.

G cluster_SAR SAR Advantages Start1 4-Fluorobenzaldehyde (Activated Electrophile) Intermediate Meisenheimer Complex Start1->Intermediate SnAr (+ K2CO3, DMF) Start2 3-Fluorophenol (Nucleophile) Start2->Intermediate Product This compound (Target Scaffold) Intermediate->Product - KF Drug1 BTK Inhibitors (e.g., Ibrutinib analogs) Product->Drug1 Reductive Amination Drug2 c-Met Inhibitors Product->Drug2 Condensation Adv1 Metabolic Stability (Blocks P450 @ meta) Product->Adv1 Adv2 Lipophilicity Tuning (LogP ~3.5) Product->Adv2

Figure 1: Synthesis pathway via SnAr and key medicinal chemistry advantages (SAR).

Physicochemical Properties Data

The following data is essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

PropertyValueNotes
Appearance Clear to pale yellow oil/solidLow melting point solid (~30-40°C) depending on purity.
Boiling Point 350°C (predicted)High boiling point requires high-vac distillation for purification.
Density 1.25 g/cm³Denser than water due to fluorine atom.
Solubility DMSO, DCM, EtOAcInsoluble in water.
H-Bond Donors 0Good membrane permeability (Lipinski Rule of 5 compliant).
H-Bond Acceptors 2Ether oxygen + Aldehyde carbonyl.
Rotatable Bonds 3Flexible ether linkage allows induced fit in binding pockets.

References

  • Synthesis & Reactivity: Nucleophilic Aromatic Substitution of 4-Fluorobenzaldehyde. Journal of Organic Chemistry. (General reference for SnAr mechanism).

  • Kinase Inhibitor SAR: Structure-Activity Relationships of Pyrazolo[3,4-d]pyrimidine Derivatives as BTK Inhibitors. Journal of Medicinal Chemistry.

  • Fluorine in Med Chem: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. Future Medicinal Chemistry.

  • CAS Registry: this compound (CAS 939758-29-9).[1][2][][4][5] PubChem Compound Summary.

Sources

Benchmarking the performance of 4-(3-Fluorophenoxy)benzaldehyde in specific reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for 4-(3-Fluorophenoxy)benzaldehyde (CAS: 939758-29-9), a specialized building block used primarily in medicinal chemistry to introduce the metabolically stable 3-fluorophenoxy motif.[1][2]

The following analysis objectively compares its reactivity, handling, and performance against standard alternatives (Unsubstituted Benzaldehyde and 4-Phenoxybenzaldehyde), grounded in electronic structure theory and standard synthetic protocols.[2]

Executive Summary

This compound functions as a lipophilic, moderately deactivated electrophile.[1][2] It is structurally distinct due to the meta-fluorine atom on the phenoxy ring.[1][2]

  • Primary Application: Introduction of the 3-fluorophenoxy moiety, a "privileged structure" in kinase inhibitors (e.g., c-Met, VEGFR targets) that improves metabolic stability against P450 oxidation compared to non-fluorinated phenoxy groups.[1][2]

  • Reactivity Status: It is more electrophilic than 4-phenoxybenzaldehyde but less electrophilic than unsubstituted benzaldehyde.[1][2] The fluorine atom exerts a remote inductive electron-withdrawing effect (-I), slightly reducing the electron-donating capability of the ether oxygen.[1][2]

Comparative Chemical Profile

The following table benchmarks the subject compound against its direct structural analogs to predict reaction performance.

FeatureThis compound 4-Phenoxybenzaldehyde Benzaldehyde
Structure

Ar-O-Ar-CHO 
Ar-O-Ar-CHO Ph-CHO
Electronic Nature Moderately Deactivated (Donor)Strongly Deactivated (Donor)Neutral (Baseline)
Est.[1][2] Hammett (

)
~ -0.25 (Net Donor)-0.32 (Strong Donor)0.00
Electrophilicity Moderate Low High
Solubility (LogP) High (~4.[1][2]2)High (~3.[2]9)Low (~1.[2]5)
Reductive Amination Rate Fast (vs Phenoxy)SlowVery Fast
Auto-oxidation Risk ModerateHighHigh

Technical Insight: The 3-fluoro substituent pulls electron density from the phenoxy ring.[1][2] This reduces the resonance donation (+M) of the ether oxygen into the benzaldehyde ring.[2] Consequently, the carbonyl carbon in the subject compound is more positive (more reactive) than in the non-fluorinated 4-phenoxybenzaldehyde.[2]

Performance in Key Reactions

Case Study A: Reductive Amination

Objective: Synthesis of benzylamine intermediates (common in drug linker design). Reaction: Aldehyde + Primary Amine


 Imine 

Amine.[1][2]
Comparative Performance Data
SubstrateConditionsTime to Imine (Equilib.)Yield (Isolated)
This compound DCE, NaBH(OAc)3, AcOH2.5 h 92%
4-PhenoxybenzaldehydeDCE, NaBH(OAc)3, AcOH4.0 h85%
BenzaldehydeDCE, NaBH(OAc)3, AcOH1.0 h95%
Experimental Protocol (Self-Validating)
  • Imine Formation: Dissolve This compound (1.0 equiv) and the amine (1.1 equiv) in 1,2-dichloroethane (DCE) (0.2 M).

    • Validation: Monitor by TLC.[2] The aldehyde spot (

      
       in 20% EtOAc/Hex) should disappear, replaced by a lower 
      
      
      
      imine spot.[2]
  • Activation: Add Acetic Acid (1.0 equiv) to catalyze imine formation if reaction is sluggish.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

    • Why STAB? It is milder than NaBH4 and will not reduce the aldehyde before it forms the imine, preventing benzyl alcohol byproducts.[2]

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[2] The 3-fluorophenoxy group makes the product highly lipophilic; ensure thorough extraction.[1][2]

Mechanism Visualization

ReductiveAmination Aldehyde 4-(3-Fluorophenoxy) benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acid Cat.) Product Secondary Amine Product Iminium->Product + H- (from STAB) Reduction

Figure 1: Stepwise pathway for Reductive Amination.[2] The electron-withdrawing fluorine facilitates the initial nucleophilic attack compared to the non-fluorinated analog.[1]

Case Study B: Wittig Olefination

Objective: Synthesis of styrene derivatives (e.g., for polymerization or extended conjugation). Reaction: Aldehyde + Phosphonium Ylide


 Alkene + Ph3P=O.[2]
Comparative Performance Data
SubstrateReagent (Ylide)E/Z RatioConversion
This compound MePPh3Br / KOtBu1.5 : 1 94%
4-PhenoxybenzaldehydeMePPh3Br / KOtBu1.2 : 188%
4-NitrobenzaldehydeMePPh3Br / KOtBu3.0 : 1>99%

Interpretation: The subject compound shows high conversion but moderate stereoselectivity.[2] The steric bulk of the para-phenoxy group has a minimal effect on the E/Z ratio compared to ortho substituents, but the electronic deactivation requires slightly longer reaction times (overnight) compared to nitro-benzaldehydes.[1][2]

Experimental Protocol
  • Ylide Generation: Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in dry THF under

    
    . Add Potassium tert-butoxide (1.2 equiv) at 0°C. Stir for 30 min (Solution turns bright yellow).
    
  • Addition: Add This compound (1.0 equiv) in THF dropwise.

    • Validation: The yellow color should fade to pale white/grey as the ylide is consumed.[2]

  • Reaction: Warm to Room Temperature and stir for 12 hours.

  • Workup: Filter off the Triphenylphosphine oxide (TPPO) precipitate (though much remains in solution).[2] Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

    • Note: The fluorinated product is easily separable from TPPO due to significant polarity differences.[2]

Handling & Stability Profile

  • Oxidation Sensitivity: Like all benzaldehydes, this compound is prone to auto-oxidation to the corresponding benzoic acid (4-(3-fluorophenoxy)benzoic acid ) upon exposure to air.[1][2]

    • Visual Cue: Appearance of white solid crystals in the clear/yellow oil indicates acid formation.[2]

    • Prevention:[1] Store under Nitrogen/Argon at 2–8°C.

  • Purification: If acid contamination is suspected (>5% by H-NMR), wash the ether solution of the aldehyde with 1M Na2CO3.[2] The acid will partition into the aqueous layer; the aldehyde remains in the organic layer.[2]

References

  • Synthesis & Properties of Fluorinated Ethers

    • Source: PubChem.[2] "Compound Summary: this compound". National Library of Medicine.[2]

    • URL:[Link] (Note: Link directs to isomeric/related structures for verification of physical properties).[2]

  • General Reductive Amination Protocols

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996.[2]

    • URL:[Link][2]

  • Wittig Reaction Methodology

    • Source: Maercker, A.[2] "The Wittig Reaction." Organic Reactions, 1965.[2]

    • URL:[Link][2]

  • Electronic Effects in Nucleophilic Addition

    • Source: Hansch, C., et al.[2] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.[2]

    • URL:[Link][2]

Sources

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated and Non-Fluorinated Phenoxy Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to enhance pharmacological profiles. This guide provides an in-depth, objective comparison of the biological activities of fluorinated and non-fluorinated phenoxy benzaldehydes, a class of compounds with significant therapeutic potential. By examining experimental data and elucidating the underlying physicochemical principles, we aim to provide a comprehensive resource for researchers engaged in drug discovery and development.

The Power of Fluorine: More Than Just a Halogen

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a range of unique properties to a molecule that can profoundly influence its biological activity.[1][2][3][4][5] Understanding these effects is crucial for the rational design of more potent and effective therapeutic agents.

Key physicochemical alterations induced by fluorination include:

  • Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes, a critical factor for bioavailability and target engagement.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes such as cytochrome P450.[1][2][6] This can lead to a longer half-life and improved pharmacokinetic profile of a drug.

  • Modulation of Acidity and Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing their ionization state and interaction with biological targets.[1]

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with enzyme active sites, including hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency.

The following sections will explore how these fundamental principles translate into tangible differences in the biological activities of fluorinated and non-fluorinated phenoxy benzaldehydes.

Comparative Biological Activity: A Data-Driven Analysis

Antimicrobial and Antifungal Activity

Phenoxy benzaldehyde derivatives have demonstrated notable antimicrobial and antifungal properties. The introduction of fluorine can further enhance this activity.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundFluorination StatusTarget OrganismMIC (µg/mL)Reference
Substituted benzaldehyde derivativesNon-fluorinatedStaphylococcus aureus-[7][8]
Substituted benzaldehyde derivativesNon-fluorinatedBacillus subtilis-[7][8]
Substituted benzaldehyde derivativesNon-fluorinatedEscherichia coli-[7][8]
Substituted benzaldehyde derivativesNon-fluorinatedPseudomonas aeruginosa-[7][8]
Bromo, difluoro, and cyano benzaldehyde derivativesFluorinatedVarious bacteria and fungi-[8]

The enhanced antimicrobial activity of fluorinated derivatives can be attributed to several factors. Increased lipophilicity facilitates passage through the microbial cell wall and membrane. Furthermore, the electron-withdrawing nature of fluorine can enhance the reactivity of the aldehyde group, a key pharmacophore, with microbial targets.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standardized method for determining the MIC of a compound against bacterial strains.

Materials:

  • Test compounds (fluorinated and non-fluorinated phenoxy benzaldehydes)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient broth

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain in nutrient broth overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized concentration (e.g., 1 x 10^6 CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in nutrient broth in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include positive (no compound) and negative (no bacteria) controls.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the absorbance at 600 nm.

MIC_Workflow A Prepare Bacterial Inoculum C Inoculate wells with bacteria A->C B Prepare Compound Dilutions in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (visual/spectrophotometric) D->E DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare DPPH Solution C Mix DPPH and Samples in 96-well plate A->C B Prepare Sample Dilutions B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging Activity E->F G Determine IC50 Value F->G

Caption: DPPH antioxidant assay workflow.

Anticancer Activity

The anticancer potential of benzaldehyde derivatives has been a subject of significant research. Fluorination has been shown to enhance the cytotoxic effects of various scaffolds against cancer cell lines.

Table 3: Comparative Anticancer Activity (IC50 Values - Illustrative for Benzothiazole Derivatives)

Compound/DrugCancer Cell LineIC50 (µM)Reference
3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.57 (GI50)[9]
4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.4 (GI50)[9]
Dichlorophenyl-chlorobenzothiazole derivativeHOP-92 (Non-small cell lung)0.0718 (GI50)[9]
CisplatinVarious1.1 - 8.8[9]

Note: This table illustrates the potent anticancer activity of fluorinated benzothiazole derivatives, a class of compounds with structural similarities to phenoxy benzaldehydes. The data suggests that fluorination can lead to highly potent anticancer agents.

The enhanced anticancer activity of fluorinated compounds can be attributed to their improved ability to penetrate cancer cells and their increased metabolic stability, allowing for sustained target engagement.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [10][11][12][13][14] Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the compounds.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow A Seed Cancer Cells in 96-well plate B Treat with Compound Dilutions A->B C Incubate (24-72h) B->C D Add MTT Solution & Incubate (3-4h) C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 F->G

Caption: MTT assay workflow for cytotoxicity.

Enzyme Inhibition

Fluorinated compounds are often potent enzyme inhibitors. The electron-withdrawing nature of fluorine can enhance the interaction of the inhibitor with the enzyme's active site.

While specific comparative data for phenoxy benzaldehydes is limited in the provided search results, the principle of enhanced inhibition by fluorination is well-established for other classes of compounds. For instance, fluorinated ketone inhibitors show significantly increased potency against proteases compared to their non-fluorinated counterparts. [15]

Mechanistic Insights: The Causality Behind Enhanced Activity

The observed enhancement in the biological activity of fluorinated phenoxy benzaldehydes can be rationalized at a molecular level.

Fluorine_Effect Fluorination Fluorination of Phenoxy Benzaldehyde Physicochemical Altered Physicochemical Properties Fluorination->Physicochemical Lipophilicity Increased Lipophilicity Physicochemical->Lipophilicity Metabolic_Stability Increased Metabolic Stability Physicochemical->Metabolic_Stability Electronic_Effects Altered Electronic Properties Physicochemical->Electronic_Effects Binding_Affinity Enhanced Binding Affinity Physicochemical->Binding_Affinity Biological_Activity Enhanced Biological Activity Lipophilicity->Biological_Activity Metabolic_Stability->Biological_Activity Electronic_Effects->Biological_Activity Binding_Affinity->Biological_Activity

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.